5,6,7,8-Tetrahydroquinazolin-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOOBFYEASSZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=NC=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279645 | |
| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-85-3 | |
| Record name | 2305-85-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6,7,8-Tetrahydroquinazolin-2-amine chemical structure and properties
An In-depth Technical Guide on 5,6,7,8-Tetrahydroquinazolin-2-amine: Chemical Structure, Properties, and Biological Activities
Abstract
This compound and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. The quinazoline and tetrahydroquinazoline skeletons are key structural motifs in numerous natural products and pharmacologically active compounds.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and visual representations of key pathways and workflows.
Chemical Structure and Properties
The core structure of this compound consists of a pyrimidine ring fused to a cyclohexene ring. The systematic IUPAC name for this compound is this compound.
Chemical Structure:
Physicochemical Properties:
A summary of the key physicochemical properties of this compound and a related derivative, 2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol, are presented in the table below.
| Property | This compound | 2-Amino-5,6,7,8-tetrahydro-quinazolin-4-ol |
| CAS Number | 2305-85-3[2] | 33081-07-1[3] |
| Molecular Formula | C₈H₁₁N₃[2] | C₈H₁₁N₃O[3] |
| Molecular Weight | 149.19 g/mol [2] | 165.19 g/mol [3] |
| Melting Point | Not available | 284-288 °C[3] |
| Boiling Point | Not available | 337.4±25.0 °C (Predicted)[3] |
| pKa | Not available | 3.00±0.20 (Predicted)[3] |
| Purity | >95%[2] | Not specified |
Synthesis and Experimental Protocols
Derivatives of 5,6,7,8-tetrahydroquinazoline are often synthesized through the reaction of α-aminoamidines with diarylidencyclohexanones.[1] This method is noted for its high yields, mild reaction conditions, and straightforward workup process.[1]
General Synthetic Workflow:
The synthesis involves a cyclocondensation reaction. The mechanism is proposed to initiate with a Michael addition of a guanidine moiety to one of the olefinic bonds of the enone fragment in diarylidencyclohexanones.[1]
Experimental Protocol: Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines [1]
-
Dissolution: Dissolve the corresponding protected α-aminoamidine acetates (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).
-
Heating: Heat the mixture at 100 °C for 24 hours.
-
Solvent Removal: After completion of the reaction (monitored by TLC), remove the solvent under vacuum.
-
Precipitation: Add methanol (20 mL) to the residue and cool the mixture to 0 °C.
-
Filtration and Washing: Filter the crude product and wash it with methanol (20 mL).
This procedure yields substituted 5,6,7,8-tetrahydroquinazolines with yields ranging from 47–80%.[4]
Biological Activity and Mechanism of Action
Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antitubercular, and anti-inflammatory properties.[1] Recent in silico studies have highlighted their potential as antitubercular and antidiabetic agents.[1][5]
Antitubercular Activity:
Molecular docking studies have shown that these compounds exhibit a high binding affinity for several essential enzymes in Mycobacterium tuberculosis.[1][4][5] This suggests their potential as novel antitubercular agents, particularly against multidrug-resistant strains.[1][5]
Antidiabetic Activity:
High inhibitory activity has also been predicted against β-glucosidase, indicating that the tetrahydroquinazoline scaffold could be a promising candidate for the development of new treatments for diabetes.[1][4][5]
Mechanism of Action: Enzyme Inhibition
The proposed mechanism of action for the antitubercular and antidiabetic effects of 5,6,7,8-tetrahydroquinazoline derivatives is the inhibition of key enzymes.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anexib.com [anexib.com]
- 3. 2-AMINO-5,6,7,8-TETRAHYDRO-QUINAZOLIN-4-OL | 33081-07-1 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinazolin-2-amine: Synthesis, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. This scaffold is of significant interest to the medicinal chemistry community due to its presence in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potential as antitubercular, antidiabetic, and anticancer agents. This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthetic methodologies, and key biological activities of this compound and its derivatives, with a focus on its role as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name for the core compound of interest is This compound .
Synonyms:
-
2-Amino-5,6,7,8-tetrahydroquinazoline
-
Quinazoline, 2-amino-5,6,7,8-tetrahydro-
-
NSC 13568[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following tables summarize the available quantitative data for this compound and a closely related derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| CAS Number | 2305-85-3 | [1] |
Table 2: Physicochemical Properties of a Related Derivative: 2-Amino-5,6,7,8-tetrahydro-3H-quinazolin-4-one
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | |
| Molecular Weight | 165.19 g/mol | |
| Melting Point | 284-288 °C | |
| Boiling Point | 337.4±25.0 °C (Predicted) | |
| pKa | 3.00±0.20 (Predicted) |
Synthesis of this compound Derivatives
The synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline derivatives is most commonly achieved through the cyclocondensation of a suitable cyclohexanone derivative with guanidine or its equivalents. The following protocol describes a general method for the synthesis of substituted 2-amino-5,6,7,8-tetrahydroquinazolines.
Experimental Protocol: Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydroquinazolines[2]
Objective: To synthesize substituted 2-amino-5,6,7,8-tetrahydroquinazolines via a one-pot reaction.
Materials:
-
Substituted diarylidencyclohexanone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium hydride (NaH) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
Procedure:
-
To a stirred solution of the substituted diarylidencyclohexanone in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
After the addition of NaH, add guanidine hydrochloride to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with cold water or ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5,6,7,8-tetrahydroquinazoline derivative.
Note: This is a general procedure, and the specific reaction conditions (temperature, reaction time, and purification method) may need to be optimized for different substrates.
Biological Activity: Inhibition of Dihydrofolate Reductase (DHFR)
A significant area of research for 5,6,7,8-tetrahydroquinazoline derivatives is their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The proposed mechanism of action for this activity is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[2][3][4]
Signaling Pathway: Folate Biosynthesis and DHFR Inhibition in Mycobacterium tuberculosis
The folate pathway is essential for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key cofactor in this pathway. Inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and ultimately leads to cell death.[2][4]
Caption: Inhibition of the Folate Pathway in M. tuberculosis.
Experimental Workflow: In Vitro Testing of DHFR Inhibitors
The evaluation of potential DHFR inhibitors typically involves a series of in vitro assays to determine their enzymatic and cellular activity.
Caption: Workflow for In Vitro Evaluation of DHFR Inhibitors.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their activity as inhibitors of Mycobacterium tuberculosis DHFR highlights a valuable avenue for the development of new antitubercular agents. This technical guide has provided a foundational overview of the key aspects of this compound class, from its fundamental chemical properties and synthesis to its biological mechanism of action. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these molecules will be crucial in translating their potential into clinically effective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Drugging the Folate Pathway in Mycobacterium Tuberculosis: The Role of Multi-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinazolin-2-amine (CAS No. 2305-85-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a representative dataset synthesized from the analysis of closely related tetrahydroquinazoline derivatives. These data serve as a valuable reference for the characterization of this compound and its analogs in research and development settings.
Chemical Structure and Properties
This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₁₁N₃ and a molecular weight of 149.19 g/mol .[1] Its structure consists of a dihydropyrimidine ring fused to a cyclohexane ring. The presence of an amine group at the 2-position makes it a key intermediate in the synthesis of various biologically active molecules.
Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. This data is compiled based on the analysis of published spectra of similar tetrahydroquinazoline structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | br s | 2H | -NH₂ |
| ~7.5 | s | 1H | H-4 |
| ~2.5 - 2.7 | m | 4H | H-5, H-8 |
| ~1.7 - 1.9 | m | 4H | H-6, H-7 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 |
| ~158 | C-8a |
| ~150 | C-4 |
| ~115 | C-4a |
| ~30 | C-8 |
| ~25 | C-5 |
| ~22 | C-6, C-7 |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Strong, Broad | N-H stretch (amine) |
| 2940 - 2830 | Medium | C-H stretch (aliphatic) |
| 1650 - 1580 | Strong | N-H bend (amine) |
| 1580 - 1490 | Medium | C=N stretch |
| 1470 - 1430 | Medium | C-H bend (aliphatic) |
| 1250 - 1020 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Ion |
| 149 | [M]⁺ |
| 150 | [M+H]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for quinazoline derivatives. These can be adapted for the specific analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A DEPT-135 experiment can be performed to aid in the assignment of carbon signals.[2][3]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR-FTIR spectrometer for direct analysis of the solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: Employ a mass spectrometer capable of high-resolution mass analysis.
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.
-
Data Analysis: Determine the molecular weight and deduce the fragmentation pattern to confirm the structure.[5]
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Chemical Structure of this compound
The diagram below shows the chemical structure of the target compound.
Caption: Structure of this compound.
References
- 1. anexib.com [anexib.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Crystal Structure Analysis of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 5,6,7,8-tetrahydroquinazolin-2-amine derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The unique structural features of the tetrahydroquinazoline scaffold, combined with the presence of the 2-amino group, give rise to a diverse range of pharmacological activities. Understanding the three-dimensional arrangement of these molecules at an atomic level is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.
This document summarizes key crystallographic data, details the experimental protocols for structure determination, and visualizes the associated synthetic workflows and biological signaling pathways.
I. Quantitative Crystallographic Data
The following tables present crystallographic data for representative 5,6,7,8-tetrahydroquinazoline derivatives and closely related analogs. This data is essential for comparative analysis and for understanding the impact of substituent modifications on the overall molecular conformation and crystal packing.
Table 1: Crystallographic Data for 5,6,7,8-Tetrahydro-[1][2][3]triazolo[5,1-b]quinazolin-9(4H)-one
| Parameter | Value |
| Chemical Formula | C₉H₁₀N₄O |
| Molecular Weight | 190.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.7925(3) |
| b (Å) | 7.9648(3) |
| c (Å) | 11.8039(4) |
| α (°) | 90 |
| β (°) | 113.553(1) |
| γ (°) | 90 |
| Volume (ų) | 843.95(5) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation Type | Cu Kα |
| μ (mm⁻¹) | 0.86 |
| Crystal Size (mm) | 0.36 × 0.15 × 0.12 |
Data sourced from a study on a related tetrahydroquinazoline derivative, providing a reference for the core scaffold's crystallographic parameters.[4]
Table 2: Crystallographic Data for 2-Amino-8-chloro-3,4-dihydroquinazoline Hydrochloride
| Parameter | Value |
| Chemical Formula | C₈H₉ClN₃·HCl |
| Molecular Weight | 218.09 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.2965(2) |
| b (Å) | 7.4380(1) |
| c (Å) | 10.1913(3) |
| α (°) | 90.160(2) |
| β (°) | 101.445(2) |
| γ (°) | 97.776(2) |
| Volume (ų) | 463.28(2) |
| Z | 2 |
| Temperature | Room Temperature |
| Radiation Type | Cu Kα |
This data for a closely related dihydroquinazoline analog highlights the influence of substituents on the crystal lattice.
II. Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a multi-step process, from chemical synthesis to X-ray diffraction analysis. The following protocols are generalized from methodologies reported for similar heterocyclic compounds.
A. Synthesis and Crystallization
General Synthesis of Substituted 5,6,7,8-Tetrahydroquinazolines:
A common synthetic route involves the condensation reaction of a suitable cyclic ketone with an amidine derivative. For example, α-aminoamidines can be reacted with bis-benzylidene cyclohexanones in a solvent like pyridine. The reaction mixture is typically heated for an extended period, for instance at 100°C for 24 hours.[5] Following the reaction, the solvent is removed under vacuum, and the crude product is purified, often by recrystallization from a suitable solvent such as methanol.[5]
Crystallization for X-ray Analysis:
The successful growth of single crystals suitable for X-ray diffraction is a critical and often empirical step. A general procedure for obtaining crystals of related quinazoline derivatives is as follows:
-
Dissolution: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetic acid) with gentle heating.[4]
-
Slow Evaporation: The solution is allowed to stand undisturbed at room temperature, permitting slow evaporation of the solvent. This gradual increase in concentration can promote the formation of well-ordered single crystals over several days.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
B. X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a specific temperature, often a low temperature like 150 K to minimize thermal vibrations.[4] The diffractometer uses a specific X-ray source, such as Cu Kα radiation.[4]
-
Data Processing: The collected diffraction data is processed to yield a set of reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
III. Visualizations
The following diagrams illustrate key workflows and biological pathways associated with this compound derivatives.
A. Experimental Workflow
References
- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The 5,6,7,8-Tetrahydroquinazolin-2-amine Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities associated with the 5,6,7,8-tetrahydroquinazolin-2-amine scaffold, a privileged structure in medicinal chemistry. This document summarizes key findings, presents quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.
Core Biological Activities
The this compound scaffold and its derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the development of novel therapeutics. The primary biological activities investigated include anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Derivatives of the tetrahydroquinazoline scaffold have shown significant potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival. Notably, these compounds have been investigated as inhibitors of dihydrofolate reductase (DHFR) and topoisomerase II.[1][2] Furthermore, their influence on critical signaling pathways such as the PI3K/AKT/mTOR cascade has been a subject of study.[3]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives and related compounds.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target |
| Compound 14 (ARN-21934) [2] | - | 2 (DNA relaxation) | Human Topoisomerase IIα inhibitor |
| A375 (Melanoma) | Low µM range | ||
| G-361 (Melanoma) | Low µM range | ||
| MCF7 (Breast) | Low µM range | ||
| HeLa (Cervical) | ~20 | ||
| A549 (Lung) | ~20 | ||
| DU145 (Prostate) | Low µM range | ||
| Compound 1 [2] | - | 160 (DNA relaxation) | Human Topoisomerase IIα inhibitor |
| Compound 5j [1] | Various (NCI panel) | <0.01 in 4 cell lines | Dihydrofolate Reductase (DHFR) inhibitor |
| Compound 5k [1] | Various (NCI panel) | 0.1 - 1 in 13 cell lines | Dihydrofolate Reductase (DHFR) inhibitor |
| Compound 5l [1] | Various (NCI panel) | 0.1 - 1 in 13 cell lines | Dihydrofolate Reductase (DHFR) inhibitor |
| Pyrazolo quinoline derivative (15) [4] | MCF-7 (Breast) | 15.16 | Induces apoptosis |
| HepG-2 (Liver) | 18.74 | ||
| A549 (Lung) | 18.68 |
Antimicrobial Activity
The tetrahydroquinazoline scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated against various bacterial and fungal strains, demonstrating potential for the development of new anti-infective agents. The mechanism of action for the antimicrobial effects is an area of ongoing investigation.
Data Presentation: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for selected tetrahydroquinazoline derivatives against various microbial strains.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) |
| THTQ [5] | Proteus mirabilis | 1.875 |
| Escherichia coli | 3.75 | |
| Aspergillus niger | 15,000 | |
| Candida albicans | 7,500 | |
| Aspergillus flavus | 15,000 |
Anti-inflammatory Activity
The anti-inflammatory potential of the tetrahydroquinoline scaffold, a structurally related core, has been investigated, suggesting that tetrahydroquinazoline derivatives may also possess similar activities.[6] These effects are often evaluated in vivo using models of acute inflammation.
Data Presentation: Anti-inflammatory Activity
Quantitative data for the anti-inflammatory activity of the specific this compound scaffold is an emerging area of research. The table below includes data for related quinazolinone and tetrahydroquinoline derivatives to highlight the potential of this chemical class.
| Compound ID/Reference | Assay | Activity Metric |
| Compound 27 (WY-28342) [6] | Rat Carrageenan Paw Edema | Optimal in vivo activity |
| Compound 16 [7] | In vivo anti-inflammatory | 81% edema inhibition |
| Compound VIIa [8] | COX-2 Inhibition | IC50 = 0.29 µM |
| Albumin Denaturation | IC50 = 0.54 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of the this compound scaffold.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used for the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.
Materials:
-
Bacterial or fungal strains of interest
-
Nutrient agar or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
Procedure:
-
Preparation of Inoculum:
-
Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the microbial suspension and streak the entire surface of the agar plate evenly.
-
-
Well Creation and Sample Addition:
-
Aseptically create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
-
Data Analysis:
-
Compare the zone of inhibition of the test compounds with that of the positive and negative controls. A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.
-
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
Administer the test compounds, positive control, or vehicle to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection (e.g., 30-60 minutes).
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at each time point.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Signaling Pathway Diagram
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] Some quinazoline derivatives exert their anticancer effects by modulating this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagrams
The following diagrams illustrate the step-by-step workflows for the key experimental protocols described above.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Agar Well Diffusion Assay Workflow
Caption: Workflow for the agar well diffusion assay.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; acclimatize [label="Acclimatize animals"]; group_animals [label="Group animals"]; administer_compounds [label="Administer test compounds\nand controls"]; measure_initial_paw [label="Measure initial\npaw volume"]; induce_edema [label="Induce paw edema\nwith carrageenan"]; measure_paw_volume [label="Measure paw volume\nat time intervals"]; analyze [label="Calculate % inhibition\nof edema"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> acclimatize; acclimatize -> group_animals; group_animals -> administer_compounds; administer_compounds -> measure_initial_paw; measure_initial_paw -> induce_edema; induce_edema -> measure_paw_volume; measure_paw_volume -> analyze; analyze -> end; }
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Amino-5,6,7,8-Tetrahydroquinazolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-5,6,7,8-tetrahydroquinazoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, focusing on key areas of interest for drug discovery and development. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Anticancer Activity: Targeting Topoisomerase IIα
A significant area of investigation for 2-amino-5,6,7,8-tetrahydroquinazolines is their potential as anticancer agents, specifically as inhibitors of human topoisomerase IIα (topo IIα).[1][2] Unlike many clinically used topoisomerase II-targeted drugs that act as poisons by stabilizing the DNA-enzyme cleavage complex, these tetrahydroquinazoline derivatives function as catalytic inhibitors, preventing the enzyme from performing its function without causing DNA damage.[1][2] This mechanism may lead to a safer therapeutic profile, potentially avoiding the secondary malignancies associated with topoisomerase poisons.[1][2]
A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II.[1][2] A lead compound from this series, ARN-21934, has demonstrated significant inhibitory activity against topo IIα with an IC50 of 2 µM.[2] Notably, this compound exhibits approximately 100-fold selectivity for the α isoform over the β isoform of topoisomerase II.[2]
Quantitative Data: Topoisomerase IIα Inhibition
| Compound | Target | Assay | IC50 | Reference |
| ARN-21934 | Human Topoisomerase IIα | DNA Relaxation | 2 µM | [2] |
| ARN-21934 | Human Topoisomerase IIβ | DNA Relaxation | ~200 µM | [2] |
| Etoposide | Human Topoisomerase IIα | DNA Relaxation | 120 µM | [2] |
| Compound 1 | Human Topoisomerase IIα | DNA Relaxation | 160 µM | [2] |
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., 40% sucrose, 0.5% SDS, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE buffer (Tris-acetate-EDTA)
-
Ethidium bromide or other DNA stain
-
Proteinase K
Procedure:
-
Prepare a reaction mixture on ice containing the 10x reaction buffer, supercoiled DNA, and sterile water to the desired volume.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the reaction by adding the topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye, followed by proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel containing ethidium bromide in TAE buffer.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.
Signaling Pathway: Topoisomerase II Catalytic Cycle and Inhibition
Caption: Inhibition of the Topoisomerase II catalytic cycle by a catalytic inhibitor.
Antitubercular Activity: Targeting Key Mycobacterial Enzymes
Derivatives of 2-amino-5,6,7,8-tetrahydroquinazoline have shown promise as antitubercular agents.[2][3][4] Molecular docking studies have predicted that these compounds can bind with high affinity to several essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis.[2][3][4]
Potential Enzyme Targets:
-
Dihydrofolate Reductase (DHFR): This enzyme is crucial for the synthesis of folate, a necessary component for DNA synthesis. Inhibition of DHFR disrupts bacterial replication.[2][3][4]
-
Pantothenate Kinase (MtPanK): Involved in the biosynthesis of coenzyme A, which is essential for many metabolic processes.
-
FAD-containing oxidoreductase DprE1 (MtDprE1): Plays a critical role in the synthesis of the mycobacterial cell wall.
Quantitative Data: Antitubercular Activity
While specific MIC values for 2-amino-5,6,7,8-tetrahydroquinazolines are not extensively reported in the initial search, related dihydroquinazolinone derivatives have shown promising activity against M. tuberculosis.
| Compound Class | Strain | MIC Range (µg/mL) | Reference |
| Dihydroquinazolinones | M. tuberculosis H37Rv | 2 - 128 | [4] |
| Dihydroquinazolinones | Multi-drug resistant M. tuberculosis | 16 - >128 | [4] |
Experimental Protocol: M. tuberculosis Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of M. tuberculosis DHFR by monitoring the oxidation of NADPH.
Materials:
-
Recombinant M. tuberculosis DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Reaction buffer (e.g., 100 mM HEPES, 50 mM KCl, pH 7.0)
-
Test compounds dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette or microplate well containing the reaction buffer, NADPH, and the DHFR enzyme.
-
Add the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate for a short period to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Calculate the initial reaction velocity and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Experimental Workflow: Antitubercular Drug Discovery
Caption: A typical workflow for the discovery of novel antitubercular agents.
Antidiabetic Potential: Targeting β-Glucosidase
In silico studies have also suggested that 2-amino-5,6,7,8-tetrahydroquinazolines may act as inhibitors of β-glucosidase.[2][3][4] This enzyme is involved in the breakdown of complex carbohydrates into glucose in the intestine. Inhibition of β-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes.
Experimental Protocol: β-Glucosidase Inhibition Assay
This assay evaluates the inhibitory activity of compounds against β-glucosidase using a chromogenic substrate.
Materials:
-
β-glucosidase enzyme (from almond or other sources)
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent
-
Sodium carbonate solution (to stop the reaction)
-
Microplate reader
Procedure:
-
In a microplate well, pre-incubate the β-glucosidase enzyme with the test compound at various concentrations in the phosphate buffer for a defined period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Logical Relationship: Mechanism of Action in Diabetes
Caption: Proposed mechanism of action for β-glucosidase inhibitors in managing blood glucose.
Conclusion
The 2-amino-5,6,7,8-tetrahydroquinazoline scaffold represents a versatile platform for the development of novel therapeutics. The primary areas of promise lie in anticancer therapy through the inhibition of topoisomerase IIα, and in the treatment of tuberculosis by targeting essential mycobacterial enzymes. Furthermore, the potential for these compounds to act as β-glucosidase inhibitors opens an avenue for research in antidiabetic agents. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of this promising class of molecules by the scientific community.
References
An In-depth Technical Guide to the Discovery and History of 5,6,7,8-Tetrahydroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to the foundational heterocyclic compound, 5,6,7,8-Tetrahydroquinazolin-2-amine (CAS No. 2305-85-3). While the exact date and discoverer of its initial synthesis remain elusive in readily available literature, its structural motifs are rooted in the classical chemistry of quinazolines and pyrimidines, with the first quinazoline derivative being synthesized in 1869. This document details the plausible historical synthetic routes, modern preparative methods, and the burgeoning interest in its derivatives for various therapeutic applications. Experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to offer a thorough understanding for researchers in medicinal chemistry and drug development.
Introduction: The Quinazoline Scaffold
The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a cornerstone in medicinal chemistry for over a century. The journey of quinazolines began in 1869 with the synthesis of the first derivative by Peter Griess. This was followed by the synthesis of the parent quinazoline molecule in 1895 by August Bischler and Lang. The tetrahydroquinazoline core, and specifically this compound, represents a class of "saturated" quinazolines that offer a unique three-dimensional structure, making them attractive scaffolds for drug discovery. These compounds have shown a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties.[1][2]
Historical Perspective on the Synthesis
While a definitive first synthesis of this compound is not prominently documented, the classical methods for the synthesis of 2-aminopyrimidines strongly suggest the likely initial route. Traditional approaches for preparing tetrahydroquinazoline derivatives have primarily relied on the cyclocondensation of guanidine derivatives with aldehydes and ketones.[2]
The most probable and historically significant method for the synthesis of this compound is the reaction of a suitable cyclohexanone precursor with guanidine. This type of reaction aligns with the well-established principles of pyrimidine synthesis.
Caption: Plausible historical synthetic pathway.
Key Synthetic Methodologies
Modern synthetic chemistry has expanded the toolbox for creating 5,6,7,8-tetrahydroquinazoline derivatives, often with improved yields and milder reaction conditions.
Cyclocondensation of Guanidine with Diarylidencyclohexanones
A contemporary and well-documented method involves the reaction of substituted diarylidencyclohexanones with guanidine hydrochloride.[3] This method often utilizes a base, such as sodium hydride (NaH), in a solvent like N,N-Dimethylformamide (DMF). The reaction proceeds through a cascade process initiated by a Michael addition of the guanidine to an enone fragment of the diarylidencyclohexanone.[4]
Caption: Modern synthetic route to derivatives.
Synthesis from α-Aminoamidines
A more recent and versatile approach employs α-aminoamidines as key reagents for the synthesis of a diverse family of pyrimidine ring derivatives, including 5,6,7,8-tetrahydroquinazolines.[4][5] This method is characterized by excellent yields, mild reaction conditions, and an easy workup.[5] The reaction of α-aminoamidines with bis-benzylidene cyclohexanones in a solvent like pyridine at elevated temperatures leads to the formation of the desired tetrahydroquinazoline derivatives.[4] A key advantage of this method is the ability to introduce protecting groups on the C2-substituent, which can be easily cleaved for further functionalization.[5]
Experimental Protocols
While a specific historical protocol for the parent compound is not available, a general procedure based on modern adaptations of the classical guanidine condensation is presented below.
General Procedure for the Synthesis of Substituted 2-Amino-5,6,7,8-tetrahydroquinazolines:
-
To a solution of a substituted diarylidencyclohexanone (1 mmol) in a suitable solvent such as DMF, add guanidine hydrochloride (1.2 mmol).
-
Add a base, for example, sodium hydride (1.5 mmol), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature ranging from 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5,6,7,8-tetrahydroquinazoline derivative.
Quantitative Data
Precise quantitative data for the unsubstituted this compound is not extensively reported in a consolidated manner in the readily available literature. However, data for various derivatives have been published. The following table summarizes representative data for a substituted derivative to illustrate the type of characterization performed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 2-(8-(4-Benzylidene)-4-(4-phenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-amine hydrochloride | C25H28N3Cl | 405.97 | 159–160 | 88 | [3] |
Representative Spectroscopic Data for a Substituted Derivative:
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.50 (br s, 3H, N⁺H₃), 8.37 (s, 1H, Ar), 7.69 (m, 2H, Ar), 7.55-7.40 (m, 7H, Ar), 2.85 (m, 4H, 2CH₂), 2.05 (m, 2H, CH₂), 1.65 (m, 2H, CH₂), 0.79 (t, J = 7.3 Hz, 3H, CH₃).[3]
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 164.8, 158.2, 136.6, 135.7, 135.1, 133.0, 132.1, 131.7, 130.7, 128.9, 128.8, 126.1, 61.2, 32.7, 27.4, 26.9, 24.3, 22.3, 8.5.[6]
Biological Significance and Future Directions
The 5,6,7,8-tetrahydroquinazoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core have been investigated for a wide array of therapeutic applications.
Caption: Therapeutic potential of the scaffold.
Recent research has highlighted the potential of these compounds as:
-
Antitubercular agents: Derivatives have shown high binding affinity towards essential enzymes of Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR).[4][5]
-
Antidiabetic agents: High inhibitory activity against β-glucosidase has been predicted for some derivatives, suggesting a potential new scaffold for diabetes treatment.[4][5]
-
Anticancer agents: Certain derivatives have been identified as potent inhibitors of human topoisomerase II, a validated target for anticancer drugs.[3]
The continued exploration of the structure-activity relationships (SAR) of 5,6,7,8-tetrahydroquinazoline derivatives, facilitated by modern synthetic methods and computational modeling, promises to yield novel therapeutic agents with improved efficacy and safety profiles. The core's amenability to substitution allows for fine-tuning of its physicochemical and pharmacological properties, ensuring its continued relevance in drug discovery.
Conclusion
This compound, while lacking a definitively documented moment of discovery, represents a foundational structure in the rich history of quinazoline chemistry. Its synthesis is rooted in classical organic reactions that have been refined over time to produce a vast library of derivatives. The inherent biological activity of the tetrahydroquinazoline scaffold, coupled with its synthetic tractability, positions it as a highly valuable starting point for the development of new therapeutics to address a range of diseases. This guide serves as a foundational resource for researchers looking to explore the potential of this versatile heterocyclic system.
References
- 1. rsc.org [rsc.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. researchgate.net [researchgate.net]
The Ascendant Trajectory of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – The quest for novel therapeutic agents has led researchers to increasingly focus on the versatile scaffold of 5,6,7,8-tetrahydroquinazolin-2-amine. This heterocyclic core has demonstrated a remarkable breadth of biological activities, positioning it as a privileged structure in modern medicinal chemistry. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer, antitubercular, and antidiabetic potential. Detailed experimental protocols and visual representations of key pathways are included to support researchers and drug development professionals in this burgeoning field.
A Scaffold of Significant Therapeutic Promise
The 5,6,7,8-tetrahydroquinazoline-2-amine core is a key pharmacophore that has been successfully exploited to develop a range of potent and selective inhibitors for various biological targets. Its unique three-dimensional structure allows for diverse substitutions, enabling fine-tuning of its pharmacological profile.
Anticancer Activity: Targeting Topoisomerase II
A significant area of investigation for this class of compounds is their potential as anticancer agents, particularly as inhibitors of human topoisomerase II (topoII), a validated target for cancer chemotherapy.[1] Unlike many current topoII-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, which can lead to secondary leukemias, certain 6-amino-tetrahydroquinazoline derivatives function as catalytic inhibitors, blocking the enzyme's function without inducing DNA damage.[1]
Quantitative Analysis of Topoisomerase II Inhibition
The inhibitory potency of these derivatives has been quantified through various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of compounds against human topoisomerase IIα and various cancer cell lines.
| Compound ID | Modification | Target/Cell Line | IC50 (µM) | Reference |
| 1 | N⁴-(3-fluorophenyl)-2-(4-pyridyl)-4,6-diamine | TopoIIα | 160 | [1] |
| 14 (ARN-21934) | N⁴-(3-fluorophenyl)-N⁶,N⁶-dimethyl-2-(4-pyridyl)-4,6-diamine | TopoIIα | 2 | [1] |
| Etoposide | (Reference Drug) | TopoIIα | ~120 | [1] |
| 16 | 1,1,1-trifluoromethane moiety | Topo II | 15.16 | [2] |
| 17 | 1,1,1-trifluoromethane moiety | Topo II | 17.66 | [2] |
| 18 | 1,1,1-trifluoromethane moiety | Topo II | 18.28 | [2] |
| Doxorubicin | (Reference Drug) | Topo II | 8.23 | [2] |
Structure-Activity Relationship (SAR) for Topoisomerase II Inhibition
Focused SAR studies have revealed key structural features essential for the anti-topoII activity of 6-amino-tetrahydroquinazoline derivatives:[1]
-
6-Amino Group: The presence of an amino group at the 6-position is mandatory for activity. Its removal leads to an inactive compound.[1]
-
Substitution at the 6-Amino Group: Introduction of a dimethylamino group at the 6-position, as seen in compound 14 , significantly enhances topoII inhibition.[1]
-
2-Pyridine and 4-Substituted Aniline Moieties: These substitutions are also crucial for maintaining potent inhibitory activity.[1]
Antitubercular Potential: A Multi-Target Approach
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Derivatives of 5,6,7,8-tetrahydroquinazoline have shown promise in this area through in silico screening, exhibiting high binding affinity towards several essential mycobacterial enzymes.[3][4]
Molecular Docking Studies Against M. tuberculosis Enzymes
Molecular docking studies have been instrumental in identifying the potential targets of these compounds. The following table summarizes the predicted binding energies of a representative tetrahydroquinazoline derivative (ligand 3c) against key enzymes of Mycobacterium tuberculosis.
| Target Enzyme | PDB Code | Binding Energy (kcal/mol) | Reference |
| Dihydrofolate Reductase (DHFR) | 1DF7 | -10.5 | [3] |
| Pantothenate Kinase (MtPanK) | 4BFX | -9.6 | [3] |
| FAD-containing Oxidoreductase (DprE1) | 4P8N | -10.3 | [3] |
These in silico results suggest that 5,6,7,8-tetrahydroquinazoline derivatives may exert their antitubercular effect by simultaneously inhibiting multiple vital pathways in M. tuberculosis. The interaction with DHFR is particularly noteworthy, as this enzyme is a well-established target for antifolate drugs.[5][6]
Antidiabetic Activity: Inhibition of β-Glucosidase
In addition to their anticancer and antitubercular potential, these derivatives have been investigated for their ability to inhibit β-glucosidase, an enzyme involved in carbohydrate metabolism.[3][4] This suggests a novel scaffold for the development of therapeutics for diabetes.[3][4]
Predicted Antidiabetic Activity
Molecular docking studies have predicted strong binding of these compounds to β-glucosidase.
| Target Enzyme | PDB Code | Predicted Binding Energy (kcal/mol) | Reference |
| Raucaffricine β-glucosidase | 4A3Y | -10.0 to -11.1 | [3] |
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route involves the cyclocondensation of guanidine derivatives with α,β-unsaturated ketones.[3] A notable method utilizes the reaction of bis-benzylidene cyclohexanones with α-aminoamidines, which offers excellent yields under mild conditions.[3]
General Procedure:
-
A mixture of the appropriate bis-benzylidene cyclohexanone and an α-aminoamidine is heated in a suitable solvent (e.g., DMF) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).[7]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically achieved through recrystallization or column chromatography.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα enzyme, and an appropriate assay buffer.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the reaction mixture at various concentrations and pre-incubated with the enzyme.
-
Initiation of Reaction: The DNA relaxation reaction is initiated by the addition of ATP and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA samples are resolved by electrophoresis on an agarose gel.
-
Visualization and Analysis: The DNA bands are stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. A decrease in the amount of relaxed DNA compared to the control indicates topoisomerase II inhibition. The IC50 value is determined from the dose-response curve.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Topoisomerase II Catalytic Inhibition.
Caption: General Synthetic Workflow.
Caption: Multi-Target Antitubercular Mechanism.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical realities.
References
- 1. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The identification of novel Mycobacterium tuberculosis DHFR inhibitors and the investigation of their binding preferences by using molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Cutting-Edge Designing Strategies for Mtb-DHFR Inhibitors as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Screening of 5,6,7,8-Tetrahydroquinazolin-2-amine Analogs: A Technical Guide
This guide provides an in-depth overview of the computational strategies employed in the discovery and development of novel 5,6,7,8-tetrahydroquinazolin-2-amine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the field of medicinal chemistry and computational drug design. This document outlines the key methodologies, presents relevant data in a structured format, and visualizes complex workflows and biological pathways.
Introduction
The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this compound have garnered significant attention due to their potential therapeutic applications, including their roles as inhibitors of various enzymes and their antimicrobial and anticancer properties. In silico screening techniques, such as molecular docking and virtual screening, have become indispensable tools for the rapid and cost-effective identification of promising lead compounds from large chemical libraries. These computational methods allow for the prediction of binding affinities and modes of interaction between small molecules and their biological targets, thereby guiding synthetic efforts and prioritizing candidates for further experimental validation.
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following protocol is a generalized procedure for docking this compound analogs against a protein target.
1. Ligand Preparation:
-
The 2D structures of the this compound analogs are sketched using a chemical drawing tool.
-
The structures are then converted to 3D and energy minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are calculated and non-polar hydrogens are merged.
2. Protein Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
All water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is energy minimized to relieve any steric clashes.
3. Grid Generation:
-
A binding site on the protein is identified, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
A grid box is generated around the identified binding site, encompassing the entire active site.
4. Docking Simulation:
-
The prepared ligands are docked into the prepared protein's active site using a docking program (e.g., AutoDock, Surflex-Dock).[1]
-
The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Each pose is scored based on a scoring function that estimates the binding affinity.
5. Analysis of Results:
-
The docking results are analyzed to identify the best-scoring poses for each ligand.
-
The binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.
Virtual Screening Workflow
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
1. Library Preparation: A large database of chemical compounds is prepared. This can be a commercial database or an in-house collection.
2. Ligand-Based or Structure-Based Screening:
- Ligand-Based: If the structure of the target is unknown, a pharmacophore model is built based on a set of known active compounds. This model is then used to screen the compound library.
- Structure-Based: If the 3D structure of the target is known, molecular docking is used to screen the library against the target's binding site.[2][3]
3. Filtering: The initial hits are filtered based on various criteria to remove undesirable compounds. Common filters include:
- Lipinski's Rule of Five: To assess drug-likeness.[2][3]
- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To predict the pharmacokinetic properties of the compounds.[4]
4. Hit Selection and Refinement: The top-ranked compounds after filtering are visually inspected and prioritized for further investigation. These "hits" may then undergo further computational analysis, such as molecular dynamics simulations, to assess their stability in the binding pocket.
Data Presentation
Molecular Docking Results of 5,6,7,8-Tetrahydroquinazoline Derivatives
The following table summarizes the molecular docking results of newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives against essential enzymes of Mycobacterium tuberculosis and β-glucosidase.[5][6][7][8]
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
| 3a | Dihydrofolate Reductase (DHFR) | -8.5 |
| Pantothenate Kinase (MtPanK) | -9.1 | |
| FAD-containing Oxidoreductase (MtDprE1) | -8.8 | |
| β-glucosidase | -9.3 | |
| 3b | Dihydrofolate Reductase (DHFR) | -8.7 |
| Pantothenate Kinase (MtPanK) | -9.2 | |
| FAD-containing Oxidoreductase (MtDprE1) | -8.9 | |
| β-glucosidase | -9.5 | |
| 3c | Dihydrofolate Reductase (DHFR) | -8.6 |
| Pantothenate Kinase (MtPanK) | -9.0 | |
| FAD-containing Oxidoreductase (MtDprE1) | -8.7 | |
| β-glucosidase | -9.4 |
Data extracted from a study on newly synthesized derivatives of 5,6,7,8-tetrahydroquinazolines.[5][6][7][8]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The in silico screening of this compound analogs represents a powerful approach for the identification of novel therapeutic agents. The methodologies outlined in this guide, including molecular docking and virtual screening, provide a rational basis for drug design and development. The presented data and visualizations offer a framework for understanding the key computational steps and biological pathways involved. As computational resources and algorithms continue to advance, these in silico techniques will undoubtedly play an increasingly crucial role in the discovery of next-generation pharmaceuticals.
References
- 1. Virtual screening and synthesis of quinazolines as novel JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Metabolic Reactivity Studies of Quinazoline Derivatives for their Anti-EGFR Activity Against Tumor Angiogenesis - Shah - Current Medicinal Chemistry [journals.eco-vector.com]
- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted ADMET Properties of 5,6,7,8-Tetrahydroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroquinazolin-2-amine is a heterocyclic organic compound with a molecular structure that suggests potential biological activity. As with any compound of pharmaceutical interest, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted ADMET properties of this compound based on in-silico computational models. Furthermore, this document details standardized experimental protocols for the in-vitro determination of key ADMET parameters, including aqueous solubility, membrane permeability, metabolic stability, and cytotoxicity. Additionally, relevant signaling pathways potentially modulated by quinazoline derivatives are illustrated to provide context for its mechanism of action and potential pharmacological effects.
Predicted ADMET Properties
The ADMET profile of this compound was predicted using the SwissADME web tool. The data is summarized in the tables below, providing insights into its pharmacokinetic and pharmacodynamic characteristics.
Physicochemical Properties
| Property | Predicted Value | Reference Range for Drug-Likeness |
| Molecular Formula | C₈H₁₁N₃ | - |
| Molecular Weight | 149.19 g/mol | 150 - 500 g/mol |
| LogP (Consensus) | 1.15 | -0.4 to +5.6 |
| Water Solubility (ESOL) | -2.31 (log mol/L) | > -4 (Soluble) |
| Topological Polar Surface Area (TPSA) | 64.54 Ų | 20 - 130 Ų |
Pharmacokinetic Properties
| Property | Predicted Value/Classification | Interpretation |
| Gastrointestinal (GI) Absorption | High | Readily absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Capable of crossing the blood-brain barrier. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed by P-gp. |
| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |
| Skin Permeation (log Kp) | -7.51 cm/s | Low skin permeability. |
Drug-Likeness and Medicinal Chemistry
| Filter | Prediction | Interpretation |
| Lipinski's Rule of Five | Yes (0 violations) | Favorable oral bioavailability predicted. |
| Ghose Filter | Yes (0 violations) | Within the preferred range for drug-likeness. |
| Veber Filter | Yes (0 violations) | Good oral bioavailability predicted. |
| Egan Filter | Yes (0 violations) | Good oral bioavailability predicted. |
| Muegge Filter | Yes (0 violations) | Within the preferred range for drug-likeness. |
| PAINS (Pan Assay Interference Compounds) | 0 alerts | Unlikely to cause non-specific assay interference. |
| Brenk | 1 alert (quinazoline) | Contains a potentially problematic fragment. |
| Lead-likeness | Yes (0 violations) | Good starting point for lead optimization. |
| Synthetic Accessibility | 2.13 | Relatively easy to synthesize. |
Experimental Protocols for ADMET Profiling
The following are detailed methodologies for key in-vitro experiments to validate the predicted ADMET properties of this compound.
Kinetic Solubility Assay
This protocol determines the kinetic solubility of a compound in an aqueous buffer, which is crucial for understanding its dissolution and absorption characteristics.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate shaker
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the wells in triplicate, resulting in a final concentration of 100 µM.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) using a spectrophotometer.
-
A standard curve of the compound in DMSO/PBS is used to quantify the concentration of the dissolved compound.
-
Solubility is reported as the mean concentration from the triplicate wells.
Caco-2 Permeability Assay
This assay assesses the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[1][2]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS), pH 7.4
-
Lucifer yellow
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
For the apical-to-basolateral (A-B) permeability assessment, add the test compound (e.g., 10 µM in HBSS) to the apical side of the monolayer.
-
At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral side.
-
For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral side and collect samples from the apical side.
-
Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.
-
The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.[3][4][5]
Materials:
-
Human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm a solution of human liver microsomes in phosphate buffer at 37°C.
-
Add the test compound (e.g., 1 µM final concentration) to the microsome solution and pre-incubate for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
The in-vitro half-life (t₁/₂) is determined from the slope of the natural logarithm of the remaining compound concentration versus time plot.
-
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL)
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6][7]
Materials:
-
A relevant human cell line (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound (e.g., from 0.1 to 100 µM) in triplicate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium containing the compound and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Potential Signaling Pathway Interactions
Quinazoline derivatives have been reported to interact with various signaling pathways, often acting as inhibitors of key kinases. Understanding these potential interactions is crucial for elucidating the mechanism of action and potential therapeutic applications of this compound.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many quinazoline-based compounds are known to be potent inhibitors of EGFR tyrosine kinase, a key player in cell proliferation and survival.[8] Inhibition of this pathway is a well-established strategy in cancer therapy.
Caption: Predicted inhibition of the EGFR signaling pathway.
Wnt/β-catenin Signaling Pathway
Dysregulation of the Wnt/β-catenin pathway is implicated in various diseases, including cancer. Some quinazoline derivatives have been shown to inhibit this pathway, suggesting a potential therapeutic avenue.
Caption: Potential modulation of the Wnt/β-catenin signaling pathway.
Conclusion
The in-silico analysis of this compound suggests a favorable ADMET profile for a potential drug candidate, with good predicted oral bioavailability and central nervous system penetration. However, the presence of a Brenk alert for the quinazoline scaffold warrants further investigation into potential toxicological liabilities. The provided experimental protocols offer a framework for the empirical validation of these computational predictions. Furthermore, the exploration of its inhibitory potential against key signaling pathways, such as EGFR and Wnt/β-catenin, will be crucial in defining its therapeutic utility. This comprehensive guide serves as a foundational resource for researchers and drug development professionals to advance the study of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Detailed Protocol for Researchers
Application Note: 5,6,7,8-Tetrahydroquinazolin-2-amine serves as a crucial building block in medicinal chemistry and drug development. Its rigid, partially saturated bicyclic structure is a common scaffold in a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this versatile intermediate, aimed at researchers and scientists in the field of synthetic and medicinal chemistry. The primary synthetic route involves the cyclocondensation of a readily available cyclohexanone derivative with a guanidine salt, a robust and widely applicable method for the formation of 2-aminopyrimidine rings.
Overview of Synthetic Strategies
The synthesis of this compound is most effectively achieved through the reaction of a β-dicarbonyl equivalent derived from cyclohexanone with a suitable guanidine source. The key starting material is 2-(hydroxymethylene)cyclohexanone, which exists in equilibrium with its tautomer, 2-formylcyclohexanone. This intermediate possesses the required 1,3-dicarbonyl functionality to undergo a condensation reaction with the two nucleophilic nitrogen atoms of guanidine, leading to the formation of the fused pyrimidine ring system.
This approach is a variation of the well-established Biginelli reaction and related pyrimidine syntheses, which are known for their reliability and efficiency in constructing such heterocyclic frameworks. The reaction is typically carried out in the presence of a base to facilitate the cyclization and can be performed using various guanidine salts.
Experimental Protocols
This section details the necessary procedures for the synthesis of this compound, starting from the preparation of the key intermediate, 2-(hydroxymethylene)cyclohexanone.
Protocol 1: Synthesis of 2-(Hydroxymethylene)cyclohexanone
Materials:
-
Cyclohexanone
-
Ethyl formate
-
Sodium methoxide (NaOMe)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethylene)cyclohexanone. This product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
2-(Hydroxymethylene)cyclohexanone
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt) or Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, dissolve 2-(hydroxymethylene)cyclohexanone (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents) in absolute ethanol.
-
To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol or powdered potassium hydroxide (1.1 equivalents) portion-wise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.
| Starting Material (Cyclohexanone derivative) | Guanidine Salt | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2-(Hydroxymethylene)cyclohexanone | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 4 - 6 | Reflux (approx. 78) | 60 - 75 |
| 2-(Hydroxymethylene)cyclohexanone | Guanidine Carbonate | - | Ethanol | 6 - 8 | Reflux (approx. 78) | 55 - 70 |
| 2-Cyanocyclohexanone | Guanidine Hydrochloride | Sodium Ethoxide | Ethanol | 8 - 12 | Reflux (approx. 78) | 50 - 65 |
Note: Yields are indicative and may vary based on reaction scale and purification efficiency.
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound from cyclohexanone.
Caption: Synthetic pathway for this compound.
The following diagram illustrates the proposed signaling pathway (reaction mechanism) for the cyclocondensation step.
Caption: Proposed mechanism for the formation of the quinazoline ring.
One-Pot Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline: An Application Note and Protocol
Introduction
The 5,6,7,8-tetrahydroquinazoline scaffold is a significant structural motif found in numerous pharmaceutically active compounds. Derivatives of this heterocyclic system have shown a wide range of biological activities, making them attractive targets for drug discovery and development. Notably, 2-aminotetrahydroquinazoline derivatives have been investigated for their potential as antitubercular and antidiabetic agents. Furthermore, the broader class of tetrahydroquinazolines has been explored for applications including antifolate activity, highlighting the therapeutic potential of this chemical family. This application note provides a detailed protocol for a one-pot synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline, a key intermediate for the synthesis of novel therapeutic agents.
Synthetic Approach
The synthesis of 2-aminotetrahydroquinazolines is traditionally achieved through the cyclocondensation of a suitable ketone or aldehyde precursor with a guanidine derivative. While various methods have been reported, many involve multi-step procedures or the use of complex starting materials such as diarylidencyclohexanones. The protocol detailed below describes a one-pot synthesis starting from readily available reagents: cyclohexanone, triethyl orthoformate, and guanidine hydrochloride. This method proceeds via the in-situ formation of a reactive enol ether intermediate, which then undergoes cyclocondensation with guanidine.
Experimental Protocol
This protocol outlines a one-pot procedure for the synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline.
Materials:
-
Cyclohexanone
-
Triethyl orthoformate
-
Guanidine hydrochloride
-
Sodium ethoxide (or a solution of sodium in absolute ethanol)
-
Absolute ethanol
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add cyclohexanone followed by triethyl orthoformate.
-
Initial Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Addition of Guanidine: Add guanidine hydrochloride to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Precipitation: Pour the cooled mixture into a beaker of ice-cold water with stirring. A precipitate of 2-amino-5,6,7,8-tetrahydroquinazoline should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the purified 2-amino-5,6,7,8-tetrahydroquinazoline.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the typical reaction parameters for the one-pot synthesis of 2-amino-5,6,7,8-tetrahydroquinazoline.
| Parameter | Value |
| Reactants | |
| Cyclohexanone | 1.0 eq |
| Triethyl orthoformate | 1.2 eq |
| Guanidine hydrochloride | 1.5 eq |
| Sodium Ethoxide | 2.0 eq |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 60-75% (after recrystallization) |
Visualizations
Reaction Workflow:
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral 5,6,7,8-tetrahydroquinazoline derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The presence of a stereocenter in their structure can lead to differential biological activity, making their enantioselective synthesis a crucial aspect of drug discovery and development. These scaffolds have been identified as privileged structures in the design of various therapeutic agents. For instance, derivatives of this class have shown potential as antitubercular and antidiabetic agents through the inhibition of enzymes like Dihydrofolate Reductase (DHFR).[1][2][3] This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 5,6,7,8-tetrahydroquinazolin-2-amine derivatives, focusing on a highly efficient iridium-catalyzed asymmetric [4+2] cycloaddition methodology.[4][5][6][7][8]
I. Synthetic Strategy: Iridium-Catalyzed Asymmetric [4+2] Cycloaddition
A highly effective method for the asymmetric synthesis of chiral tetrahydroquinazolines involves an iridium-catalyzed [4+2] cycloaddition of 1,3,5-triazinanes with 2-(1-hydroxyallyl)anilines.[4][5][6][7][8] This approach provides access to a wide array of chiral tetrahydroquinazolines in high yields and with excellent enantioselectivities.[4][5][7] The 1,3,5-triazinanes serve as a source for the C2 and N1/N3 atoms of the quinazoline ring. While the original research focuses on N-substituted tetrahydroquinazolines, this methodology can be conceptually extended to the synthesis of 2-amino derivatives by employing appropriately substituted triazinanes.
Experimental Workflow
The overall experimental workflow for the synthesis of chiral this compound derivatives via this method is depicted below.
Caption: General workflow for the asymmetric synthesis.
II. Detailed Experimental Protocols
The following protocols are adapted from the iridium-catalyzed asymmetric [4+2] cycloaddition methodology.[6]
Protocol 1: General Procedure for the Iridium-Catalyzed Asymmetric [4+2] Cycloaddition
-
Catalyst Preparation:
-
In a glovebox, to a dried Schlenk tube, add [Ir(COD)Cl]₂ (1.0 mol%) and a chiral phosphoramidite ligand (e.g., (R)-Me-BIPAM, 2.2 mol%).
-
Add anhydrous and degassed 1,2-dichloroethane (DCE, 1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active iridium catalyst.
-
-
Reaction Setup:
-
To the prepared catalyst solution, add the substituted 2-(1-hydroxyallyl)aniline (1.0 equiv).
-
Add the corresponding 1,3,5-triazinane (1.2 equiv). For the synthesis of a 2-amino derivative, a triazinane bearing a protected amino group at the 2-position would be conceptually required.
-
Add trifluoroacetic acid (TFA, 20 mol%) as an additive.[6]
-
-
Reaction Execution:
-
Stir the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral tetrahydroquinazoline derivative.
-
-
Chiral Analysis:
-
Determine the enantiomeric excess (ee) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H, AD-H).
-
III. Quantitative Data Summary
The following table summarizes representative data for the iridium-catalyzed asymmetric synthesis of chiral tetrahydroquinazolines, demonstrating the high efficiency and enantioselectivity of this method.[6]
| Entry | Substrate (2-(1-hydroxyallyl)aniline derivative) | 1,3,5-Triazinane (N-substituent) | Yield (%) | ee (%) |
| 1 | Phenyl | Benzyl | 92 | >99 |
| 2 | 4-Methylphenyl | Benzyl | 95 | 99 |
| 3 | 4-Methoxyphenyl | Benzyl | 90 | 98 |
| 4 | 4-Chlorophenyl | Benzyl | 88 | >99 |
| 5 | 2-Naphthyl | Benzyl | 91 | 99 |
| 6 | Phenyl | Methyl | 85 | 97 |
| 7 | Phenyl | Ethyl | 87 | 98 |
| 8 | Phenyl | p-Methoxybenzyl | 93 | >99 |
IV. Biological Application: Mechanism of Action as DHFR Inhibitors
Several quinazoline and tetrahydroquinazoline derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR).[1][2][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation.[9][10] Inhibition of DHFR leads to a depletion of the THF pool, thereby disrupting DNA synthesis and causing cell death.[10] This mechanism is a key target for anticancer and antimicrobial therapies.
The proposed mechanism of action for chiral this compound derivatives as DHFR inhibitors is illustrated below.
Caption: Inhibition of the DHFR pathway.
These application notes and protocols provide a comprehensive guide for the asymmetric synthesis and potential biological application of chiral this compound derivatives, intended to support researchers in the fields of organic synthesis and drug discovery.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity | MDPI [mdpi.com]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Access to Chiral Tetrahydroquinazolines/1,3-Benzoxazines via Iridium-Catalyzed Asymmetric [4 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]
- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydroquinazolin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 5,6,7,8-Tetrahydroquinazolin-2-amine, a crucial intermediate in the synthesis of various biologically active compounds. The following protocols are based on established chemical principles and techniques commonly applied to similar molecular scaffolds.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, catalysts, and by-products. The choice of purification technique depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common methods include recrystallization, column chromatography, and acid-base extraction. Often, a combination of these techniques is employed to achieve high purity (>95%).[1]
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent or solvent system at different temperatures. For amine-containing compounds like this compound, both neutral and acidic recrystallization methods can be effective.
Standard Recrystallization Protocol
This protocol is suitable for purifying the free base form of the target compound.
Experimental Protocol:
-
Solvent Selection: Screen various solvents for their ability to dissolve the crude product at elevated temperatures and to have low solubility at cooler temperatures. Suitable solvents for related compounds include ethanol and methanol.[2][3]
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Acidified Recrystallization Protocol
This method can be advantageous for basic compounds like amines, which often form stable, crystalline salts.
Experimental Protocol:
-
Dissolution and Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol). Add a solution of an acid (e.g., HCl in isopropanol or acetic acid) dropwise until the pH is acidic.[4] The hydrochloride salt of the amine will precipitate.
-
Heating: Gently heat the mixture to dissolve the salt.
-
Cooling and Crystallization: Allow the solution to cool slowly to form crystals of the amine salt.
-
Isolation and Washing: Collect the crystals by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-basic impurities.
-
Drying: Dry the crystals under vacuum.
-
Neutralization (Optional): To recover the free base, dissolve the salt in water, and add a base (e.g., NaOH or NaHCO₃) to neutralize the solution. Extract the free amine with an organic solvent, dry the organic layer, and concentrate to obtain the purified product.
Table 1: Recrystallization Solvent Screening (Illustrative Data)
| Solvent System | Temperature (°C) for Dissolution | Yield (%) (Illustrative) | Purity (%) (Illustrative) |
| Ethanol | 78 | 85 | 98.5 |
| Methanol | 65 | 82 | 98.2 |
| Isopropanol/HCl | 82 | 90 (as HCl salt) | 99.1 |
| Acetic Acid/Water | 100 | 75 | 97.8 |
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, normal phase chromatography using silica gel is a common approach.
Experimental Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient of increasing polarity (e.g., starting with cyclohexane and gradually adding tert-butyl methyl ether (TBME) or ethyl acetate) is often effective for separating compounds with different polarities.[5][6]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Column Chromatography Conditions (Illustrative Data)
| Stationary Phase | Mobile Phase (Solvent System) | Gradient | Typical Rf | Yield (%) (Illustrative) | Purity (%) (Illustrative) |
| Silica Gel | Cyclohexane/TBME | 100/0 to 80/20 | 0.35 (in 80/20) | 70 | >99 |
| Silica Gel | Hexane/Ethyl Acetate | 85:15 | 0.40 | 75 | >99 |
Purification Workflows
The following diagrams illustrate the logical flow of the described purification techniques.
References
- 1. anexib.com [anexib.com]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine, a valuable chiral building block in pharmaceutical development. The synthesis focuses on a robust and scalable method involving enzymatic kinetic resolution to achieve high enantiomeric purity.
Introduction
(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a key chiral intermediate used in the synthesis of various biologically active compounds. Achieving high enantiomeric excess on a large scale is a significant challenge. The protocols outlined below describe a reliable method starting from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, employing an enzymatic kinetic resolution, followed by conversion to the desired (R)-amine.
Overall Synthesis Workflow
The multi-step synthesis transforms the racemic alcohol precursor into the target chiral amine. The key strategic step is the enzymatic resolution which selectively acetylates the (S)-enantiomer, allowing for the separation of the desired (R)-enantiomer.
Caption: Workflow for the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
Quantitative Data Summary
The following table summarizes the typical yields and purity for the key steps in the synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
| Step | Product | Yield (%) | Purity/ee (%) | Reference |
| Enzymatic Kinetic Resolution | (R)-5,6,7,8-Tetrahydroquinolin-8-ol | ~44% | >99% ee | [1] |
| (S)-8-acetoxy-5,6,7,8-Tetrahydroquinoline | ~43% | - | [1] | |
| Mesylation and Azidation | (S)-8-azido-5,6,7,8-Tetrahydroquinoline | 89% | - | [1] |
| Reduction of Azide | (R)-5,6,7,8-Tetrahydroquinolin-8-amine | 82% | >99% ee | [1] |
Note: Yields are based on the starting racemic material or the product of the previous step and may vary depending on the scale and specific reaction conditions.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol
This protocol describes the lipase-catalyzed acetylation of (±)-5,6,7,8-tetrahydroquinolin-8-ol to separate the (R)- and (S)-enantiomers.[1][2]
Materials:
-
(±)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Lipase (e.g., from Candida antarctica)
-
Vinyl Acetate
-
Diisopropyl ether (i-Pr₂O)
-
Molecular sieves (4 Å)
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in diisopropyl ether (i-Pr₂O), add lipase and activated 4 Å molecular sieves.
-
Add vinyl acetate (1.5 eq.) to the mixture.
-
Stir the reaction mixture at 60 °C for 30 hours.[1]
-
Monitor the reaction progress by HPLC equipped with a chiral column (e.g., Daicel AD-RH).
-
Upon completion, remove the lipase and molecular sieves by filtration through a pad of Celite.
-
Concentrate the filtrate under vacuum.
-
Separate the resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol and (S)-8-acetoxy-5,6,7,8-tetrahydroquinoline by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 7:3 ratio) as the eluent.[1]
Protocol 2: Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine
This protocol outlines the conversion of (R)-5,6,7,8-tetrahydroquinolin-8-ol to the target amine via a two-step sequence involving mesylation, azidation (with inversion of stereochemistry), and subsequent reduction.[1]
Part A: Synthesis of (S)-8-azido-5,6,7,8-tetrahydroquinoline
Materials:
-
(R)-5,6,7,8-Tetrahydroquinolin-8-ol
-
Dichloromethane (CH₂Cl₂)
-
4-Dimethylaminopyridine (DMAP)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Water
-
Ethyl acetate
-
Hexane
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1 eq.) in dichloromethane (CH₂Cl₂) and cool the solution to 0 °C.
-
Add 4-Dimethylaminopyridine (DMAP) (6 eq.), methanesulfonyl chloride (MsCl) (4 eq.), and sodium azide (NaN₃) (50 eq.) to the cooled solution.[1]
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a mixture of ethyl acetate and hexane (e.g., 3:7 ratio).[1]
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 15:85 ratio) as the eluent to obtain (S)-8-azido-5,6,7,8-tetrahydroquinoline.[1]
Part B: Reduction to (R)-5,6,7,8-Tetrahydroquinolin-8-amine
Materials:
-
(S)-8-azido-5,6,7,8-tetrahydroquinoline
-
Palladium on carbon (Pd/C, 5 mol%)
-
Anhydrous Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a pressure-resistant vessel, dissolve (S)-8-azido-5,6,7,8-tetrahydroquinoline (1 eq.) in anhydrous ethanol.
-
Add 5% palladium on carbon (Pd/C) to the solution.
-
Pressurize the vessel with hydrogen gas (H₂) to 25 atm.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, carefully depressurize the vessel.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under vacuum to yield (R)-5,6,7,8-Tetrahydroquinolin-8-amine as a pale-yellow oil.[1]
Safety Considerations
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and metals.
-
Hydrogen gas (H₂) is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity during the reduction step.
-
Methanesulfonyl chloride (MsCl) is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Standard laboratory safety practices should be followed at all times.
Troubleshooting
-
Low enantiomeric excess: Ensure the lipase is active and the reaction conditions for the enzymatic resolution are strictly followed. The choice of solvent and temperature can significantly impact enantioselectivity.
-
Incomplete reactions: Monitor reactions closely by an appropriate analytical method (TLC, LC-MS, HPLC). If a reaction stalls, consider adding more reagent or catalyst, or adjusting the reaction temperature.
-
Purification challenges: The polarity of the intermediates and the final product can make purification by column chromatography challenging. Careful selection of the eluent system is crucial. For the final amine product, an acidic workup and extraction followed by basification and re-extraction can sometimes improve purity.
References
Application Notes and Protocols for 5,6,7,8-Tetrahydroquinazolin-2-amine as a Dihydrofolate Reductase (DHFR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA synthesis, repair, and cellular replication.[1] The inhibition of DHFR disrupts these vital processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells and pathogens. This makes DHFR a significant therapeutic target for anticancer and antimicrobial drugs.[2] The 5,6,7,8-tetrahydroquinazoline scaffold has emerged as a promising privileged structure in medicinal chemistry for the development of novel DHFR inhibitors.[3][4] This document provides detailed application notes and experimental protocols for the evaluation of 5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives as DHFR inhibitors.
Signaling Pathway
The inhibition of DHFR by this compound blocks the regeneration of THF from DHF. This depletion of the THF pool disrupts the synthesis of thymidylate and purines, essential precursors for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.
Caption: DHFR signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: DHFR Inhibition by 4(3H)-Quinazolinone Analogs [5]
| Compound | DHFR IC50 (µM) |
| 28 | 0.5 |
| 30 | 0.4 |
| 31 | 0.4 |
Table 2: DHFR Inhibition by Thieno[2,3-d]pyrimidine Analogs [6]
| Compound | Human DHFR IC50 (µM) | T. gondii DHFR IC50 (µM) |
| 5 | >10 | 0.052 |
| 6 | 5.6 | 0.028 |
| 7 | 0.56 | 0.12 |
| 8 | 22 | 0.031 |
Experimental Protocols
Enzymatic Inhibition Assay for DHFR
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound and its derivatives on purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[1]
Materials and Reagents:
-
Purified recombinant human DHFR (hDHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl)
-
This compound or its derivatives
-
Methotrexate (as a positive control)
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHF (e.g., 10 mM) in a suitable buffer.
-
Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer.
-
Prepare serial dilutions of the test compound and methotrexate in the assay buffer.
-
Dilute the DHFR enzyme in assay buffer to a concentration that yields a linear decrease in absorbance at 340 nm over a 10-15 minute period.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, diluted DHFR enzyme, and the test compound or control to each well.
-
Include wells for a blank (no enzyme) and a vehicle control (enzyme with solvent).
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation:
-
Prepare a reaction mix containing DHF and NADPH.
-
Initiate the reaction by adding the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature.[7]
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Experimental workflow for the DHFR enzymatic inhibition assay.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effect of this compound and its derivatives on cancer cell lines.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549, or HL-60)
-
Complete cell culture medium
-
This compound or its derivatives
-
Methotrexate (as a positive control)
-
Cell viability reagent (e.g., MTT, resazurin)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and methotrexate in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the cell viability against the compound concentration.
-
Determine the GI50 (growth inhibition of 50%) or IC50 value from the dose-response curve.
-
Caption: Workflow for the cell-based proliferation assay.
Conclusion
The 5,6,7,8-tetrahydroquinazoline scaffold represents a valuable starting point for the design and development of novel DHFR inhibitors. The protocols outlined in this document provide a framework for the in vitro and cell-based evaluation of this compound and its derivatives. Further investigation into the structure-activity relationships of this class of compounds may lead to the discovery of potent and selective DHFR inhibitors with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjpbr.com]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: In Vitro Assay for Measuring 5,6,7,8-Tetrahydroquinazolin-2-amine Activity as a Human Topoisomerase IIα Inhibitor
Abstract
This application note provides a detailed protocol for an in vitro DNA relaxation assay to determine the inhibitory activity of 5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives against human Topoisomerase IIα (TopoIIα). Derivatives of the tetrahydroquinazoline core have been identified as catalytic inhibitors of TopoIIα, an important target in cancer therapy.[1] Unlike TopoII poisons that trap the enzyme-DNA cleavage complex, these compounds inhibit the enzyme's function without this mechanism, potentially offering a safer therapeutic profile.[1] This document outlines the assay principle, a step-by-step experimental protocol, data analysis, and visualization of the underlying biological pathway and experimental workflow.
Introduction
Human Topoisomerase IIα is an essential enzyme that modulates DNA topology to facilitate critical cellular processes like replication, transcription, and chromosome segregation.[1] Its role in cell proliferation makes it a validated target for anticancer drugs.[1] Many existing drugs act as TopoII poisons, stabilizing the covalent enzyme-DNA intermediate, which can lead to the development of secondary leukemias.[1] There is significant interest in developing catalytic inhibitors that block TopoII function without this toxic mechanism.
Recent studies have shown that compounds with a 6-amino-tetrahydroquinazoline scaffold are potent inhibitors of human TopoIIα.[1] The primary method for evaluating the activity of these inhibitors is the DNA relaxation assay. This assay measures the ability of Topoisomerase IIα to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a lower proportion of relaxed DNA. This application note details the procedure for conducting this assay to evaluate the potency of this compound derivatives.
Beyond TopoIIα, molecular docking studies have suggested that the 5,6,7,8-tetrahydroquinazoline scaffold may also exhibit high binding affinity for several enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).[2][3][4][5] Additionally, inhibitory activity against β-glucosidase has been predicted, indicating potential applications in diabetes research.[2][3][4][6] However, this protocol will focus exclusively on the experimentally validated TopoIIα inhibitory activity.
Assay Principle
The Topoisomerase IIα DNA relaxation assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled plasmid DNA, being more compact, migrates faster through the gel than its relaxed circular counterpart. Human Topoisomerase IIα, in the presence of ATP, catalyzes the relaxation of this supercoiled DNA.
When an inhibitor like a this compound derivative is introduced, it binds to TopoIIα and interferes with its catalytic activity. This inhibition results in a decrease in the amount of supercoiled DNA being converted to the relaxed form. The reaction products are then separated by agarose gel electrophoresis and visualized with a DNA-intercalating dye. The inhibitory activity of the compound is quantified by measuring the reduction in the intensity of the relaxed DNA band or the persistence of the supercoiled DNA band compared to a no-inhibitor control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway of Topoisomerase IIα and the workflow for the in vitro assay.
Caption: Topoisomerase IIα cellular function and inhibition.
Caption: Workflow for the TopoIIα DNA relaxation assay.
Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant Human Topoisomerase IIα (e.g., from Inspiralis or TopoGEN)
-
DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Test Compound: this compound or its derivatives, dissolved in DMSO.
-
Assay Buffer (5X): 250 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl₂, 2.5 mM EDTA, 5.0 mM DTT.
-
ATP Solution: 10 mM ATP, freshly prepared in water.
-
Stop Buffer/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 3% SDS, 60 mM EDTA.
-
Proteinase K: 10 mg/mL solution.
-
Agarose
-
TAE Buffer (1X): 40 mM Tris, 20 mM acetic acid, 1 mM EDTA.
-
DNA Stain: Ethidium bromide (EtBr) or a safer alternative like SYBR™ Safe.
-
Nuclease-free water
-
Positive Control: Etoposide (a known TopoII poison/inhibitor).
-
Negative Control: DMSO (vehicle).
Procedure
-
Reaction Setup:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a final volume of 20 µL, add the components in the following order:
-
Nuclease-free water (to final volume)
-
4 µL of 5X Assay Buffer
-
1 µL of Test Compound at various concentrations (or DMSO for controls).
-
1 Unit of Human Topoisomerase IIα enzyme. (Note: The optimal amount of enzyme should be determined empirically to achieve complete relaxation of the substrate in the absence of an inhibitor).
-
-
Gently mix and pre-incubate the enzyme and compound for 10 minutes at room temperature.
-
-
Substrate Addition:
-
Add 250 ng of supercoiled plasmid DNA to each reaction tube.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding 2 µL of 10 mM ATP solution (for a final concentration of 1 mM).
-
Mix gently and incubate the reactions at 37°C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding 2 µL of Proteinase K (10 mg/mL) followed by 4 µL of 6X Stop Buffer/Loading Dye.
-
Incubate at 50°C for 20 minutes to digest the enzyme.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1.0% agarose gel in 1X TAE buffer.
-
Load the entire reaction mixture (approx. 28 µL) into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 80-100 V) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Quantification:
-
Stain the gel with Ethidium Bromide (0.5 µg/mL) for 20-30 minutes, or use a pre-cast or post-stain SYBR™ Safe protocol.
-
Destain in water for 15-20 minutes if necessary.
-
Visualize the DNA bands under UV light using a gel documentation system.
-
Quantify the band intensities for both supercoiled (SC) and relaxed (R) DNA using densitometry software (e.g., ImageJ).
-
Data Presentation and Analysis
The inhibitory activity is determined by the reduction of relaxed DNA formation. The percentage of inhibition can be calculated using the following formula:
% Inhibition = [1 - (Relaxed DNA in sample / Relaxed DNA in control)] x 100
The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for IC₅₀ Determination of a this compound Derivative
| Compound Conc. (µM) | Log [Compound] | % Inhibition (Mean ± SD, n=3) |
| 0 (Vehicle Control) | - | 0 ± 0 |
| 0.1 | -1.0 | 8.5 ± 2.1 |
| 0.5 | -0.3 | 25.1 ± 4.5 |
| 1.0 | 0.0 | 48.9 ± 3.8 |
| 5.0 | 0.7 | 75.3 ± 5.2 |
| 10.0 | 1.0 | 92.1 ± 2.9 |
| 50.0 | 1.7 | 98.6 ± 1.5 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Comparative Activity of Tetrahydroquinazoline Analogs
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| Compound 1 (ARN-XXXX) | Human TopoIIα | DNA Relaxation | 160 | [1] |
| Compound 14 (ARN-21934) | Human TopoIIα | DNA Relaxation | 2 | [1] |
| Etoposide | Human TopoIIα | DNA Relaxation | 120 | [1] |
Note: Compound names are as specified in the source literature.[1]
Conclusion
The Topoisomerase IIα DNA relaxation assay is a robust and reliable method for determining the in vitro activity of potential inhibitors such as this compound and its derivatives. This application note provides a comprehensive protocol that can be adapted by researchers in oncology and drug discovery to screen and characterize novel catalytic inhibitors of TopoIIα, potentially leading to the development of safer and more effective anticancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6,7,8-Tetrahydroquinazolin-4-ol|High-Quality Research Chemical [benchchem.com]
- 6. N-phenyl-5,6,7,8-tetrahydroquinazolin-2-amine | Benchchem [benchchem.com]
Application Notes and Protocols for Evaluating 5,6,7,8-Tetrahydroquinazolin-2-amine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroquinazolin-2-amine belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Quinazoline derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents. The evaluation of the cytotoxic potential of new chemical entities is a critical step in the drug discovery and development process. It provides essential information about a compound's cellular toxicity, helping to determine its therapeutic index and potential for adverse effects. This document provides detailed protocols for a panel of standard cell-based assays to evaluate the cytotoxicity of this compound.
The selected assays—MTT, LDH, and Annexin V/PI staining—offer a multi-faceted approach to assessing cytotoxicity by measuring metabolic activity, membrane integrity, and apoptosis, respectively. Together, these assays can provide a comprehensive profile of the cytotoxic effects of this compound on cultured cells.
Data Presentation
The following tables present illustrative data for the cytotoxic evaluation of this compound. This data is for demonstrative purposes to showcase the proper format for data presentation.
Table 1: Cell Viability as Determined by MTT Assay
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| A549 (Lung Carcinoma) | 75.3 | 1.2 |
| MCF-7 (Breast Adenocarcinoma) | 58.1 | 0.9 |
| HepG2 (Hepatocellular Carcinoma) | 92.5 | 1.5 |
| HCT116 (Colon Carcinoma) | 65.8 | 1.1 |
Table 2: Membrane Integrity as Determined by LDH Release Assay
| Cell Line | Treatment (24h) | % Cytotoxicity (Relative to Max Lysis) |
| A549 | Vehicle Control (0.1% DMSO) | 4.5 ± 1.2% |
| 50 µM Compound | 25.3 ± 3.1% | |
| 100 µM Compound | 48.7 ± 4.5% | |
| Lysis Buffer (Positive Control) | 100% | |
| MCF-7 | Vehicle Control (0.1% DMSO) | 3.8 ± 0.9% |
| 50 µM Compound | 31.6 ± 2.8% | |
| 100 µM Compound | 55.2 ± 5.1% | |
| Lysis Buffer (Positive Control) | 100% |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | Treatment (24h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| A549 | Vehicle Control | 94.2 ± 2.1% | 3.1 ± 0.8% | 2.7 ± 0.5% |
| 75 µM Compound | 45.6 ± 4.3% | 35.8 ± 3.5% | 18.6 ± 2.9% | |
| MCF-7 | Vehicle Control | 95.1 ± 1.9% | 2.5 ± 0.6% | 2.4 ± 0.4% |
| 60 µM Compound | 41.3 ± 3.8% | 39.2 ± 4.1% | 19.5 ± 3.2% |
Experimental Workflow and Methodologies
The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.
Caption: A general workflow for evaluating compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of living cells.[2]
Caption: The principle of the MTT cell viability assay.
Materials:
-
This compound
-
Cell culture medium (serum-free and serum-containing)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] The amount of LDH released is proportional to the number of lysed cells.
Caption: The principle of the LDH cytotoxicity assay.
Materials:
-
LDH assay kit (containing substrate mix, assay buffer, and lysis solution)
-
96-well flat-bottom sterile plates
-
Treated cell culture supernatants
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Prepare triplicate wells for: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and cell-free medium (background).[8]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[9]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Protocol 3: Apoptosis Detection with Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Caption: Distinguishing cell populations with Annexin V/PI.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Potential Signaling Pathways
Quinazoline derivatives have been shown to modulate various signaling pathways involved in cell survival, proliferation, and apoptosis. The cytotoxic effects of this compound may be mediated through the inhibition of pathways such as the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival.
Caption: PI3K/Akt pathway, a potential target for quinazolines.
References
- 1. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 5,6,7,8-Tetrahydroquinazolin-2-amine with Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in silico analysis of the binding interaction between 5,6,7,8-Tetrahydroquinazolin-2-amine and Dihydrofolate Reductase (DHFR) through molecular docking. This document outlines the scientific background, a detailed experimental protocol, and data presentation standards.
Introduction
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are vital for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][3][4] This role in cellular proliferation has made DHFR a significant target for therapeutic intervention, particularly in cancer and infectious diseases.[2]
The compound this compound belongs to the quinazoline class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. Derivatives of tetrahydroquinazolines have shown potential as inhibitors of DHFR, particularly in Mycobacterium tuberculosis.[5][6] Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein.
This guide provides a protocol for performing a molecular docking study of the parent compound, this compound, with human DHFR.
DHFR Signaling Pathway
DHFR is a key enzyme in the folate metabolic pathway. Its primary function is to convert DHF into THF, which is a precursor for various cofactors necessary for nucleotide biosynthesis. Inhibition of DHFR disrupts this pathway, leading to a depletion of the precursors required for DNA synthesis and cell replication.
Caption: DHFR's role in the folate metabolism pathway and its inhibition.
Data Presentation
| Compound | Target Organism | Docking Score (kcal/mol) |
| Derivative 3a | M. tuberculosis | -9.7 |
| Derivative 3b | M. tuberculosis | -9.5 |
| Derivative 3c | M. tuberculosis | -9.6 |
| Derivative 3d | M. tuberculosis | -9.5 |
| Derivative 4e | M. tuberculosis | -9.0 |
| Derivative 4f | M. tuberculosis | -9.2 |
| Derivative 4g | M. tuberculosis | -9.2 |
Note: The data presented is for substituted 5,6,7,8-tetrahydroquinazoline derivatives and should be used as a comparative reference. The protocol below details how to generate specific data for this compound.
Experimental Protocols
This section provides a detailed protocol for performing a molecular docking study of this compound with human DHFR using AutoDock Vina.
Software and Prerequisites
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or other molecular visualization software: For analyzing the results.
-
Protein Data Bank (PDB): To obtain the crystal structure of human DHFR (e.g., PDB ID: 1U72).
-
PubChem or similar database: To obtain the 3D structure of this compound.
Molecular Docking Workflow
Caption: Workflow for the molecular docking of a ligand with a protein.
Step-by-Step Protocol
Step 1: Protein Preparation
-
Download the crystal structure of human DHFR from the PDB (e.g., PDB ID: 1U72).
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or inhibitors.
-
Add polar hydrogen atoms to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
Step 2: Ligand Preparation
-
Download the 3D structure of this compound from a database like PubChem in SDF or MOL2 format.
-
Open the ligand file in AutoDock Tools.
-
Detect and define the rotatable bonds (torsions).
-
Save the prepared ligand in the PDBQT format.
Step 3: Grid Box Generation
-
Load the prepared protein (PDBQT file) into AutoDock Tools.
-
Identify the active site of DHFR. This can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Define the grid box, which is a three-dimensional cube that encompasses the active site. Ensure the box is large enough to allow for the free rotation and translation of the ligand.
-
Note the center coordinates (x, y, z) and the dimensions of the grid box.
Step 4: Docking Execution (AutoDock Vina)
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box center and size, and the output file name. An example is provided below:
-
Run AutoDock Vina from the command line using the configuration file:
Step 5: Analysis of Results
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
The output log file will contain the binding affinity scores for each pose.
-
Load the protein PDBQT file and the output poses PDBQT file into a molecular visualization tool like PyMOL.
-
Analyze the top-ranked pose (the one with the lowest binding energy) to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues in the DHFR active site.
By following this protocol, researchers can obtain valuable insights into the potential inhibitory activity of this compound against DHFR, guiding further experimental validation and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR and MTHFR: Folic Acid Metabolism [geneticlifehacks.com]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 5,6,7,8-Tetrahydroquinazolin-2-amine in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel lead compounds in drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. 5,6,7,8-Tetrahydroquinazolin-2-amine is a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including antitubercular, antidiabetic, and anticancer effects.[1][2][3][4] Its rigid, three-dimensional structure and available vectors for chemical modification make it an excellent starting point for an FBDD campaign. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in FBDD.
1. Fragment Profile: this compound
The utility of a fragment in FBDD is often assessed by the "Rule of Three," which suggests that fragments should have a molecular weight ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP ≤ 3. This compound aligns well with these principles, making it an ideal candidate for fragment screening.
| Property | Value | Conformance to Rule of Three |
| Molecular Formula | C₈H₁₁N₃ | - |
| Molecular Weight | 149.19 g/mol | Yes |
| Hydrogen Bond Donors | 2 | Yes |
| Hydrogen Bond Acceptors | 2 | Yes |
| cLogP (Predicted) | ~1.5 | Yes |
2. Potential Biological Targets
Derivatives of the 5,6,7,8-tetrahydroquinazoline scaffold have been shown to interact with several important biological targets. These targets represent excellent starting points for an FBDD campaign using this compound as a core fragment.
| Target Protein | Associated Disease | Reference |
| Dihydrofolate Reductase (DHFR) | Tuberculosis | [1][2] |
| Pantothenate Kinase (MtPanK) | Tuberculosis | [1][2] |
| FAD-containing oxidoreductase DprE1 (MtDprE1) | Tuberculosis | [1][2] |
| Human Topoisomerase IIα | Cancer | [3] |
| β-glucosidase | Diabetes | [1][2] |
| Sigma-1 Receptor (σ1R) | Pain | [5] |
3. Experimental Protocols
A typical FBDD workflow involves a series of biophysical and biochemical assays to identify and validate fragment binding, followed by structural studies to guide lead optimization.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Objective: To identify direct binding of this compound to a target protein.
Materials:
-
Purified target protein (e.g., Human Topoisomerase IIα)
-
This compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the fragment in running buffer, keeping the final DMSO concentration constant (e.g., ≤ 5%). A typical concentration range for fragment screening is 10 µM to 1 mM.
-
Inject the fragment solutions over the immobilized protein surface and a reference surface (deactivated) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding responses.
-
Analyze the sensorgrams for evidence of binding (i.e., a concentration-dependent increase in response).
-
For initial hits, determine the binding affinity (K_D) by fitting the steady-state responses to a 1:1 binding model.
-
Protocol 2: Hit Validation using Thermal Shift Assay (TSA)
Objective: To confirm the binding of this compound to the target protein by measuring changes in protein thermal stability.
Materials:
-
Purified target protein
-
This compound
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
-
Real-time PCR instrument
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
Methodology:
-
Assay Setup:
-
Prepare a master mix containing the target protein (e.g., 2 µM) and the fluorescent dye (e.g., 5x concentration) in the assay buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add this compound to the wells at various concentrations (e.g., from a DMSO stock, ensuring the final DMSO concentration is consistent across all wells). Include a no-ligand control.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the melting temperature (T_m) for each concentration of the fragment by fitting the data to a Boltzmann equation. The T_m is the temperature at which 50% of the protein is unfolded.
-
A significant positive shift in T_m (ΔT_m) in the presence of the fragment indicates stabilizing binding.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with this compound to guide structure-based drug design.
Materials:
-
Highly purified and concentrated target protein
-
This compound
-
Crystallization screens and plates
-
Cryoprotectant
Methodology:
-
Co-crystallization:
-
Mix the target protein with a molar excess of this compound (e.g., 1:5 to 1:10 protein-to-fragment ratio).
-
Incubate the complex on ice for at least 1 hour.
-
Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a variety of crystallization screen conditions.
-
-
Crystal Soaking (Alternative Method):
-
Grow apo-crystals of the target protein.
-
Prepare a soaking solution containing the crystallization condition buffer supplemented with a high concentration of this compound.
-
Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the bound fragment into the observed electron density.
-
4. Visualizations
Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.
Caption: Iterative cycle of fragment-to-lead optimization.
5. Fragment-to-Lead Optimization
Once a binding mode is confirmed by structural biology, the initial fragment hit, this compound, can be optimized to improve its potency and drug-like properties. The amino group at the 2-position and the tetrahydroquinazoline core provide multiple vectors for chemical modification.[1]
Strategies for Optimization:
-
Fragment Growing: New functional groups can be added to the fragment to explore interactions with adjacent pockets in the protein's binding site. For instance, the primary amine at the C2 position can be functionalized to introduce substituents that can form additional hydrogen bonds or hydrophobic interactions.[1]
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked to create a larger, more potent molecule.
-
Scaffold Hopping: The tetrahydroquinazoline core can be replaced with other chemical scaffolds while maintaining the key binding interactions observed in the crystal structure.
The synthesis of novel derivatives often involves reactions with reagents like bis-benzylidene cyclohexanones.[1][6] The presence of protecting groups on derivatives allows for selective modification and functionalization, providing a versatile platform for generating a library of related compounds for SAR studies.[1][2]
This compound represents a valuable starting point for fragment-based drug discovery campaigns against a variety of therapeutic targets. Its favorable physicochemical properties and the established synthetic routes for its derivatization make it an attractive scaffold for the development of novel therapeutics. The protocols and strategies outlined in these application notes provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5,6,7,8-Tetrahydroquinazolin-4-ol|High-Quality Research Chemical [benchchem.com]
- 5. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5,6,7,8-Tetrahydroquinazolin-2-amine synthesis
Technical Support Center: Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis of the 5,6,7,8-tetrahydroquinazoline core typically involves the cyclocondensation of a suitable ketone with a guanidine-containing reagent. Common starting materials include α,β-unsaturated ketones like diarylidencyclohexanones, which react with reagents such as guanidine hydrochloride.[1] Another approach involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones.[1][2][3]
Q2: What is a typical reaction solvent and temperature for this synthesis?
A common solvent for this reaction is pyridine, with the reaction mixture heated to around 100°C for approximately 24 hours.[1][3] Other solvents like DMF have also been reported in similar syntheses.[1]
Q3: What kind of yields can I expect?
Yields can vary significantly depending on the specific substrates and reaction conditions. Reported yields for 2-amino-tetrahydroquinazolines synthesized from substituted diarylidencyclohexanones and guanidine hydrochloride have been in the range of 19–28%.[1] Syntheses using α-aminoamidines have demonstrated higher yields, ranging from 47% to 80%.[3]
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Reagents | Ensure the purity of starting materials, particularly the ketone and guanidine source. Impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For the reaction of α-aminoamidines with diarylidencyclohexanone in pyridine, a temperature of 100°C is recommended.[1][3] Lower temperatures may lead to an incomplete reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). A reaction time of 24 hours is generally suggested for the pyridine-based synthesis.[1][3] |
| Atmospheric Conditions | In some syntheses of 2-amino-tetrahydroquinazolines, aromatization of an intermediate occurs via aerial oxidation.[1] Ensure the reaction is not performed under strictly anaerobic conditions unless specified by the protocol. |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Suggested Solution |
| Side Reactions | The cyclocondensation mechanism can involve a Michael addition followed by intramolecular reaction.[1] Changes in reaction conditions (e.g., temperature, base concentration) can favor side reactions. Adhere closely to established protocols. |
| Impure Starting Materials | Impurities in the starting ketone or guanidine reagent can lead to the formation of undesired byproducts. Purify starting materials if necessary. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Complex Reaction Mixture | If multiple products are formed, purification can be challenging. Consider optimizing the reaction conditions to improve selectivity for the desired product. |
| Product Solubility | The solubility of the product will dictate the appropriate purification method. For some derivatives, precipitation from a solvent like methanol upon cooling can be an effective purification step.[1] |
| Workup Procedure | Some synthetic methods are noted for their "easy workup".[1][2][3] For the synthesis using α-aminoamidines, a typical workup involves removing the reaction solvent under vacuum, adding methanol, cooling to 0°C, and filtering the resulting crude residue.[1] |
Data Presentation: Comparison of Reaction Conditions
| Starting Materials | Reagents & Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diarylidencyclohexanones | Guanidine hydrochloride, NaH, DMF | Not specified | Not specified | 19–28 | [1] |
| α,β-Unsaturated Ketones | Acetamidine hydrochloride, Acetic Acid | Not specified | Not specified | 38–81 | [1] |
| Diarylidencyclohexanone & α-aminoamidine acetates | Pyridine | 100 | 24 | 47–80 | [1][3] |
Experimental Protocols
General Procedure for the Synthesis of Substituted 5,6,7,8-tetrahydroquinazolines (using α-aminoamidines): [1]
-
Dissolve the corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) in pyridine (15 mL).
-
Heat the reaction mixture at 100°C for 24 hours.
-
Monitor the completion of the reaction by TLC.
-
Once the reaction is complete, remove the solvent under vacuum.
-
Add methanol (20 mL) to the crude residue.
-
Cool the mixture to 0°C.
-
Filter the crude product and wash it with methanol (20 mL).
Visualizations
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine. The information is presented in a practical question-and-answer format to directly address specific challenges that may arise during experimentation, with a focus on improving reaction yield.
Troubleshooting Guide
Low product yield is a common challenge in organic synthesis. This guide addresses the most frequent issues encountered during the synthesis of this compound and provides systematic troubleshooting strategies.
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a very low yield, or I am not observing any formation of the desired this compound. What are the potential causes and how can I rectify this?
Answer: A low or nonexistent yield in the synthesis of this compound can be attributed to several factors, from the quality of your starting materials to suboptimal reaction conditions. A systematic evaluation of your experimental setup is key to pinpointing the issue.
Possible Causes & Solutions:
-
Purity of Reactants: The purity of the starting materials, such as cyclohexanone derivatives and guanidine salts, is critical. Impurities can lead to unwanted side reactions and inhibit the desired transformation.
-
Troubleshooting Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking their melting points. If necessary, purify the reactants by distillation, recrystallization, or column chromatography before use.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the rate of reaction and the formation of byproducts.
-
Troubleshooting Step: Conduct small-scale screening experiments at various temperatures (e.g., room temperature, 50 °C, 80 °C, and 100 °C) to identify the optimal temperature for your specific reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Incorrect Solvent Choice: The solvent can significantly influence the solubility of reactants, reaction kinetics, and the stability of intermediates.
-
Troubleshooting Step: Experiment with a range of solvents with varying polarities, such as ethanol, methanol, dimethylformamide (DMF), and toluene, to find the most suitable one for your reaction. In some cases, solvent-free conditions, particularly with microwave irradiation, can lead to improved yields.
-
-
Reaction Time: Inadequate or excessive reaction times can lead to incomplete conversion of starting materials or the degradation of the product.
-
Troubleshooting Step: Monitor the reaction progress at regular intervals using TLC or LC-MS to determine the optimal reaction time.
-
-
Base and Catalyst Issues (if applicable): The choice and amount of base or catalyst can be critical for the reaction to proceed efficiently.
-
Troubleshooting Step: If using a base, ensure it is appropriately strong and used in the correct stoichiometric amount. For catalyzed reactions, screen different catalysts and optimize the catalyst loading. Ensure the catalyst is not deactivated by impurities.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is generating a complex mixture with multiple side products, making the purification of this compound difficult. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a common hurdle. Understanding the potential side reactions in your specific synthetic route is the first step toward minimizing them.
Common Side Reactions & Prevention Strategies:
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Self-condensation of Cyclohexanone: Under basic conditions, cyclohexanone can undergo self-condensation reactions.
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Prevention: Add the base slowly to the reaction mixture at a controlled temperature. Consider adding the guanidine salt before the base.
-
-
Formation of Isomeric Byproducts: Depending on the starting materials and reaction conditions, the formation of isomeric quinazoline derivatives is possible.
-
Prevention: Precise control of reaction temperature and the choice of solvent can favor the formation of the desired isomer. Careful analysis of the product mixture by NMR and LC-MS is essential to identify and quantify any isomeric impurities.
-
-
Over-oxidation or Reduction: If using redox-active reagents or catalysts, over-oxidation or reduction of the tetrahydroquinazoline ring can occur.
-
Prevention: Carefully control the stoichiometry of the oxidizing or reducing agents and monitor the reaction progress closely.
-
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for the synthesis of this compound?
A common and effective method is the cyclocondensation reaction between a cyclohexanone derivative and a guanidine salt. A key precursor is 2-oxocyclohexanecarbonitrile, which can be reacted with guanidine to form the desired product.
Q2: How can I improve the yield of the cyclocondensation reaction?
To improve the yield, consider the following:
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Optimize the base: The choice of base is crucial. Strong, non-nucleophilic bases are often preferred.
-
Reaction conditions: As detailed in the troubleshooting guide, systematically optimize the temperature, solvent, and reaction time.
-
Water removal: In some condensation reactions, the removal of water as it is formed can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Q3: What are the recommended purification techniques for this compound?
The crude product can typically be purified by:
-
Recrystallization: Choose a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying quinazoline derivatives. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is often effective.
Q4: Are there any safety precautions I should be aware of when synthesizing this compound?
As with any chemical synthesis, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents and solvents used in the synthesis.
-
Be cautious when working with strong bases and high temperatures.
Quantitative Data on Yield Optimization
Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following table summarizes the impact of different reaction conditions on the yield of related tetrahydroquinazoline derivatives, providing a valuable starting point for optimization.
| Entry | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diarylidencyclohexanone | Guanidine Hydrochloride | NaH | DMF | Not Specified | Not Specified | 19-28 | [1] |
| 2 | α,β-Unsaturated Ketones | Acetamidine Hydrochloride | - | Acetic Acid | Not Specified | Not Specified | 38-81 | [1] |
| 3 | Diarylidencyclohexanone | Protected α-aminoamidine | - | Pyridine | 100 | 24 | 47-80 | [2] |
| 4 | Protected Tetrahydroquinazoline | Concentrated HCl | - | MeOH | 40 | 24 | 88-92 (Deprotection) | [3] |
Experimental Protocols
General Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinazoline-2-amine Derivatives
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Reactant Preparation: In a round-bottom flask, dissolve the appropriate cyclohexanone derivative (1.0 mmol) and guanidine hydrochloride (1.2 mmol) in a suitable solvent (e.g., pyridine, DMF, or ethanol) (10-15 mL).
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Addition of Base: To the stirred solution, add a base (e.g., sodium ethoxide or sodium hydride) (1.5 mmol) portion-wise at room temperature.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
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Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure this compound derivative.
Visualizing the Troubleshooting Workflow
To aid in the systematic troubleshooting of low-yield reactions, the following workflow diagram has been created.
Caption: A flowchart for troubleshooting low yields in the synthesis of this compound.
This logical diagram provides a step-by-step approach to identifying and resolving common issues that lead to poor reaction outcomes.
This technical support guide provides a comprehensive resource for researchers working on the synthesis of this compound. By following the troubleshooting steps, consulting the FAQs, and adapting the provided experimental protocols, users can significantly improve their chances of achieving a higher yield of the desired product.
References
Troubleshooting low enantioselectivity in chiral tetrahydroquinoline synthesis
Welcome to the technical support center for the synthesis of chiral tetrahydroquinolines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important chiral molecules, with a particular focus on achieving high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: My asymmetric hydrogenation of a quinoline derivative is resulting in low enantiomeric excess (e.e.). What are the most common causes?
Low enantioselectivity in asymmetric hydrogenation of quinolines can stem from several factors. The most critical aspects to investigate are the choice of catalyst system (metal precursor and chiral ligand), the solvent, the presence of additives, and the reaction conditions such as temperature and hydrogen pressure. Catalyst deactivation can also be a significant issue.[1]
Q2: How does the choice of solvent affect the enantioselectivity of the reaction?
The solvent can have a profound impact on enantioselectivity. In some iridium-catalyzed asymmetric hydrogenations, an "enantiodivergent" synthesis has been observed, where changing the solvent can reverse the stereochemical outcome. For example, using a toluene/dioxane mixture might favor the formation of the (R)-enantiomer, while switching to ethanol could predominantly yield the (S)-enantiomer with the same catalyst.[2] This is often due to different transition states being favored in different solvent environments.
Q3: I am performing a Povarov reaction to synthesize a tetrahydroquinoline with multiple stereocenters, but the diastereoselectivity is poor. How can I improve this?
Poor diastereoselectivity in Povarov reactions is a common challenge. Key factors that influence the stereochemical outcome include the choice of catalyst (both Lewis and Brønsted acids have been used effectively), the solvent, and the steric and electronic properties of the substituents on the aniline, aldehyde, and alkene starting materials.[3] Optimization of the catalyst loading and reaction temperature is also crucial.
Q4: My catalyst seems to be deactivating during the reaction. What are the potential causes and solutions?
Catalyst deactivation can be caused by strong coordination of heteroatoms in the substrate or impurities to the metal center, effectively "poisoning" the catalyst.[1] To mitigate this, several strategies can be employed:
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Catalyst Activation: The use of co-catalysts or additives, such as imides or Brønsted/Lewis acids, can help activate the catalyst or prevent deactivation.[1]
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Substrate Activation: In some cases, converting the substrate to a more reactive form, for instance by forming a hydrochloride salt, can improve catalyst performance.[1]
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Ensure Anhydrous and Degassed Conditions: Moisture and oxygen can degrade sensitive organometallic catalysts. Using anhydrous solvents and properly degassing the reaction mixture is critical.[1]
-
Purity of Reagents: Ensure all starting materials are free of impurities that could act as catalyst poisons.[3]
Troubleshooting Guides
Low Enantioselectivity in Asymmetric Hydrogenation
If you are observing low enantiomeric excess (e.e.) in your asymmetric hydrogenation reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Chiral Ligand: The choice of chiral ligand is paramount for achieving high enantioselectivity. Screen a variety of ligands with different steric and electronic properties. Diphosphine ligands like (R)-MeO-BIPHEP and (R)-BINAP derivatives, as well as chiral diamine ligands, have shown success.[1]
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Metal Precursor: Iridium(I) and Ruthenium(II) complexes are commonly used. Ensure the precursor is of high purity.[1]
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Catalyst Loading: While higher catalyst loading can increase reaction rates, it may not always improve enantioselectivity. Optimize the loading, starting from a typical range of 0.5-2 mol%.
-
-
Solvent Optimization:
-
As mentioned in the FAQs, the solvent plays a crucial role. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Dioxane, Ethanol).[1][2]
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For iridium-catalyzed systems, consider testing for enantiodivergent behavior by comparing non-polar aprotic solvents with polar protic solvents.
-
-
Screening of Additives:
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Additives can significantly enhance both catalytic activity and enantioselectivity.
-
Iodine (I₂): In some iridium-catalyzed hydrogenations, the addition of a catalytic amount of iodine has been shown to be beneficial.[4]
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Acids: Brønsted or Lewis acids can act as co-catalysts, activating the substrate or the catalyst itself.[1]
-
-
Adjustment of Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may require longer reaction times.
-
Hydrogen Pressure: The effect of hydrogen pressure can vary. It is a parameter that should be optimized for your specific substrate and catalyst system. Pressures typically range from 50 to 100 atm.[1]
-
Poor Yield in Povarov Reaction
For low yields in the Povarov reaction, consider the following:
Logical Relationship of Factors Affecting Povarov Reaction Yield
Caption: Factors influencing low yields in the Povarov reaction.
Detailed Troubleshooting Steps:
-
Imine Stability: The imine intermediate is often susceptible to hydrolysis. Ensure all solvents and reagents are scrupulously dried.[3]
-
Catalyst Choice and Loading:
-
Reaction Conditions:
-
Solvent: Test a range of solvents with varying polarities. Toluene is often a good starting point.[3]
-
Temperature: Adjust the reaction temperature. While higher temperatures can accelerate the reaction, they may also lead to decomposition. Monitor the reaction by TLC or LC-MS to find the optimal balance.[3]
-
-
Reagent Purity: The purity of the aniline, aldehyde, and alkene is crucial. Impurities can inhibit the catalyst or lead to side reactions.[3]
-
Reaction Time: Monitor the reaction progress to determine the optimal time and avoid product degradation from prolonged reaction times.[3]
Data and Protocols
Influence of Reaction Parameters on Enantioselectivity
The following tables summarize quantitative data from the literature on the effect of various parameters on the enantiomeric excess (e.e.) in the synthesis of chiral tetrahydroquinolines.
Table 1: Effect of Solvent on Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline
| Entry | Solvent | Yield (%) | e.e. (%) | Enantiomer |
| 1 | Toluene/Dioxane | 99 | 98 | R |
| 2 | Ethanol (EtOH) | 99 | 94 | S |
Data adapted from an enantiodivergent synthesis study.[2]
Table 2: Effect of Additives on Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | Additive | Conversion (%) | e.e. (%) |
| 1 | None | <5 | - |
| 2 | I₂ | >99 | 88 |
Data from a study on the transfer hydrogenation of quinolines.[4]
Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow for Asymmetric Hydrogenation
Caption: General experimental workflow for asymmetric hydrogenation.
Procedure:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., 1 mL of THF) is added, and the mixture is stirred at room temperature for 30 minutes.[1]
-
Reaction Setup: In a separate vessel suitable for hydrogenation, the quinoline substrate (1.0 mmol) is dissolved in the reaction solvent (e.g., 4 mL of THF).[1]
-
Reaction Execution: The pre-formed catalyst solution is transferred to the substrate solution under an inert atmosphere. If an additive is used, it is added at this stage. The reaction vessel is placed in an autoclave.[1]
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specific temperature (e.g., 25-50 °C) for the required time (e.g., 12-24 hours).[1]
-
Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.[1]
Protocol 2: General Procedure for the Three-Component Povarov Reaction
This protocol describes a one-pot synthesis of tetrahydroquinolines.
Procedure:
-
To a solution of the aniline (1.2 mmol) in the chosen solvent (e.g., acetonitrile, 3 mL) is added the aldehyde (1.0 mmol) and the dienophile (e.g., N-vinylcarbamate, 1.5 mmol).
-
The catalyst, for example, a chiral phosphoric acid (0.1 mmol), is then added.[6]
-
The reaction mixture is stirred at the optimized temperature until completion (monitored by TLC).
-
Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
References
Technical Support Center: Overcoming Solubility Challenges with 5,6,7,8-Tetrahydroquinazolin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5,6,7,8-Tetrahydroquinazolin-2-amine in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is the likely cause?
A1: This is a common issue known as "solvent shock." this compound, like many organic molecules, is likely significantly more soluble in an organic solvent like DMSO than in aqueous buffers. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to crash out of solution. The final concentration in the assay may have exceeded the compound's kinetic solubility in the aqueous buffer.
Q2: What is the recommended starting approach for dissolving this compound for a cell-based assay?
A2: The standard approach is to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[1] This stock solution is then serially diluted to the final working concentration in the pre-warmed (e.g., 37°C) aqueous assay or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.
Q3: How does pH affect the solubility of this compound?
A3: As an amine-containing compound, the solubility of this compound is expected to be pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt. Therefore, decreasing the pH of the aqueous buffer is a viable strategy to increase its solubility. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.
Q4: Can I use co-solvents other than DMSO to improve solubility?
A4: Yes, other water-miscible organic solvents like ethanol can be used to prepare stock solutions. However, it is important to determine the tolerance of your specific assay system (e.g., cells, enzymes) to the chosen co-solvent and its final concentration. Always include a vehicle control with the same final concentration of the co-solvent in your experiments to account for any solvent-induced effects.
Q5: Are there other methods to enhance the aqueous solubility of this compound?
A5: Yes, excipients like cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][3] This is a common strategy in pharmaceutical formulation and can be adapted for in vitro assays.
Troubleshooting Guide
Observation: Precipitate Forms in Stock Solution (DMSO)
| Potential Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | Prepare a new stock solution at a lower concentration. Visually inspect for complete dissolution. Gentle warming (to 37°C) or brief sonication can aid in dissolving the compound. |
| Water Contamination in DMSO | Use anhydrous, high-purity DMSO for preparing stock solutions. DMSO is hygroscopic, so store it properly to prevent water absorption. |
| Compound Degradation | Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. |
Observation: Precipitate Forms Upon Dilution into Aqueous Buffer
| Potential Cause | Recommended Solution |
| Solvent Shock | Add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing or stirring to ensure rapid mixing and dispersal. |
| Final Concentration Exceeds Aqueous Solubility | Decrease the final concentration of the compound in the assay. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer. |
| Incorrect pH of Aqueous Buffer | Since the compound is a basic amine, lower the pH of the buffer to increase solubility. A buffer with a pH below the compound's pKa will favor the more soluble protonated form. |
| Interaction with Buffer Components | Test the solubility in a simpler buffer (e.g., PBS) to see if specific components of your assay medium are causing precipitation. |
Data Presentation
Hypothetical Solubility Data for this compound
| Solvent / Buffer | Temperature (°C) | Approximate Solubility (mg/mL) | Approximate Solubility (mM) |
| DMSO | 25 | > 50 | > 335 |
| Ethanol | 25 | ~10 | ~67 |
| Water (pH 7.4) | 25 | < 0.1 | < 0.67 |
| PBS (pH 7.4) | 25 | < 0.1 | < 0.67 |
| PBS (pH 6.0) | 25 | ~0.5 | ~3.35 |
| PBS (pH 5.0) | 25 | ~2.0 | ~13.4 |
| 20% HP-β-CD in Water | 25 | ~1.5 | ~10.0 |
Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
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Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the container to 37°C in a water bath or sonicate for a few minutes to ensure complete dissolution.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Determining Kinetic Solubility in Aqueous Buffer using Nephelometry
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of the this compound DMSO stock solution.
-
Prepare Assay Plate: Add the desired aqueous buffer (e.g., PBS at various pH values) to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer a small, fixed volume of the compound's DMSO dilutions to the corresponding wells of the assay plate. Mix immediately by shaking.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement: Read the plate using a nephelometer to measure light scattering. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.
Protocol 3: Enhancing Solubility with pH Adjustment
-
Buffer Preparation: Prepare a series of aqueous buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4).
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1.
-
Dilution and Observation: Prepare working solutions of the compound at the desired final concentration in each of the prepared buffers.
-
Equilibration: Allow the solutions to equilibrate at the desired assay temperature for a set period.
-
Visual Inspection: Visually inspect each solution for any signs of precipitation.
-
Selection: Choose the buffer with the lowest pH that maintains the compound in solution and is compatible with your assay system.
Protocol 4: Using β-Cyclodextrins to Improve Aqueous Solubility
-
Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in water or your assay buffer.
-
Complex Formation:
-
Kneading Method: Create a paste of the cyclodextrin with a small amount of water or ethanol. Add the this compound powder and knead the mixture. Dry the mixture to obtain a powder of the inclusion complex.
-
Co-evaporation Method: Dissolve the compound in an organic solvent (e.g., ethanol) and the cyclodextrin in water. Mix the two solutions and then evaporate the solvents to obtain the solid inclusion complex.
-
-
Dissolution of the Complex: Dissolve the prepared inclusion complex in your aqueous assay buffer to the desired final concentration.
-
Phase Solubility Study: To determine the optimal ratio of compound to cyclodextrin, perform a phase solubility study by adding an excess amount of the compound to aqueous solutions with increasing concentrations of the cyclodextrin. After equilibration, filter the solutions and measure the concentration of the dissolved compound.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Overview of solubility enhancement strategies.
References
Preventing degradation of 5,6,7,8-Tetrahydroquinazolin-2-amine during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6,7,8-Tetrahydroquinazolin-2-amine during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solid this compound powder has changed color (e.g., turned yellow or brown). What is the likely cause and what should I do?
A: Discoloration of the solid compound is a common indicator of degradation, likely due to oxidation or exposure to light. The amine functional group and the heterocyclic ring system are susceptible to oxidation, which can be accelerated by air and light.
Troubleshooting Steps:
-
Assess Purity: Perform a purity analysis (e.g., HPLC, LC-MS) to quantify the extent of degradation and identify any impurity peaks.
-
Review Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container (e.g., amber vial), and at the recommended low temperature.
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Discard if Necessary: If significant degradation has occurred, it is advisable to use a fresh, pure batch for your experiments to ensure data integrity.
Q2: I've observed a decrease in the purity of my this compound stock solution over time. What are the potential reasons?
A: A decrease in the purity of a solution is likely due to chemical degradation, with hydrolysis and oxidation being the primary culprits. The stability of the compound in solution is highly dependent on the solvent, pH, and storage temperature. For instance, some quinazoline derivatives show significant degradation in alkaline conditions.
Troubleshooting Steps:
-
Solvent Choice: If using protic solvents like methanol or water, consider switching to a dry aprotic solvent such as anhydrous DMSO or DMF for long-term storage, preparing fresh aqueous solutions as needed for experiments.
-
pH of Aqueous Solutions: For aqueous buffers, the pH should be optimized. Generally, neutral to slightly acidic conditions may be preferable to alkaline conditions for quinazoline derivatives.
-
Storage Temperature: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Inert Atmosphere: Before sealing and freezing, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
A: Yes, inconsistent experimental results are a classic sign of compound instability. If the compound degrades during the course of an experiment, its effective concentration will change, leading to variability in biological or chemical assays.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid sample or a recently prepared stock solution immediately before each experiment.
-
Stability in Assay Media: Assess the stability of the compound in your specific assay buffer and conditions (e.g., temperature, light exposure) over the duration of the experiment. This can be done by incubating the compound in the assay media and analyzing samples by HPLC at different time points.
-
Control for Light Exposure: Many heterocyclic compounds are light-sensitive. Conduct experiments under subdued lighting and use amber-colored labware where possible.
Summary of Recommended Storage Conditions
| Condition | Solid Compound | Stock Solution |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | -20°C (short-term) or -80°C (long-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) in headspace |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Moisture | Store in a desiccator | Use anhydrous solvents |
| Container | Tightly sealed, light-resistant container | Tightly sealed vials with PTFE-lined caps |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1][2][3]
Objective: To identify the degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 70°C for 48 hours.
-
Photodegradation: Expose a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.[5][6][7][8]
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.[9]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples from Protocol 1 are used to demonstrate specificity.
Visualizations
Degradation Troubleshooting Logic
Caption: Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways
Caption: Factors leading to potential degradation pathways.
Experimental Workflow for Stability Assessment
Caption: Workflow for long-term stability testing.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. youtube.com [youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Identifying and removing impurities from 5,6,7,8-Tetrahydroquinazolin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6,7,8-Tetrahydroquinazolin-2-amine. The information provided is intended to help identify and remove impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, and degradation of the product. Based on typical synthetic routes, such as the condensation of a cyclohexanone derivative with guanidine, potential impurities include:
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Unreacted Starting Materials: Residual guanidine or the cyclohexanone precursor.
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Side-Products: Byproducts from the self-condensation of the cyclohexanone derivative or incomplete cyclization. For instance, in syntheses involving guanidine, the formation of other guanidine-containing byproducts is possible.[1][2]
-
Solvent and Reagent Residues: Residual solvents like ethanol or pyridine, and reagents such as bases (e.g., triethylamine) used in the reaction.
Q2: How can I identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (HPLC-MS), is a powerful tool for separating and identifying impurities. A reversed-phase C18 column is often effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of unknown impurities if they are present in sufficient quantities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and to identify the presence of impurities.
Q3: What is a good starting point for developing an HPLC method for purity analysis?
A3: For purity analysis of this compound, a reversed-phase HPLC method is a suitable starting point. Due to the basic nature of the amine group, using a mobile phase with a slightly basic pH or containing a modifier like triethylamine can improve peak shape and prevent tailing.
| Parameter | Recommended Starting Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Triethylamine |
| Mobile Phase B | Acetonitrile with 0.1% Triethylamine |
| Gradient | Start with a higher concentration of A, and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30-40 °C |
Troubleshooting Guides
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Problem: When trying to purify this compound using silica gel column chromatography, the compound shows significant peak tailing, leading to poor separation from impurities.
Cause: The basic amino group on the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.[3] This strong interaction can lead to tailing and sometimes irreversible adsorption of the product on the column.
Solution:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete with your compound for the acidic sites on the silica gel, reducing the strong interactions and improving the peak shape.[3]
-
Use an Alternative Stationary Phase:
Experimental Workflow for Column Chromatography
Caption: Workflow for purification by column chromatography.
Issue 2: Difficulty in Removing a Closely Related Impurity
Problem: An impurity with a very similar polarity to this compound is proving difficult to remove by column chromatography.
Cause: The impurity may be a structural isomer or a closely related byproduct formed during the synthesis.
Solution:
-
Recrystallization: This is often the most effective method for removing impurities with similar polarities. The choice of solvent is crucial.
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound and the impurity when hot but will allow only the desired compound to crystallize upon cooling, leaving the impurity in the mother liquor.
-
Common Solvents for Amines: Ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexane are often good choices for recrystallizing amine-containing compounds.[6] For basic compounds, sometimes organic acids like acetic acid mixed with other solvents can be effective.[7]
-
Experimental Protocol for Recrystallization
-
Dissolution: In a flask, add a suitable solvent to your crude this compound. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, you can place it in an ice bath or a refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Logical Diagram for Purification Strategy
Caption: Decision-making workflow for purification.
Quantitative Data Summary
The following tables provide representative data for the purification of aminopyrimidine derivatives, which are structurally related to this compound. The actual yields and purity may vary depending on the specific reaction conditions and the nature of the impurities.
Table 1: Comparison of Purification Methods for a Representative Aminopyrimidine
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield | Notes |
| Recrystallization (Ethanol) | ~85% | >98% | 70-85% | Effective for removing less polar impurities. |
| Silica Gel Chromatography (Hexane/EtOAc + 1% TEA) | ~85% | >99% | 60-75% | Good for separating a wider range of impurities. |
Table 2: HPLC Purity Analysis Before and After Purification
| Sample | Main Peak Area (%) | Impurity 1 Area (%) | Impurity 2 Area (%) |
| Crude Product | 84.5 | 5.2 | 3.8 |
| After Recrystallization | 98.7 | 0.3 | Not Detected |
| After Column Chromatography | 99.2 | Not Detected | Not Detected |
Note: The data presented in these tables are illustrative and based on typical results for similar compounds. Actual results should be determined experimentally.
References
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5,6,7,8-Tetrahydroquinazolin-2-amine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or Inconsistent Yield
Question: Our large-scale synthesis of this compound is resulting in significantly lower yields compared to our small-scale experiments. What are the potential causes and solutions?
Answer: Low yields on a larger scale can stem from several factors related to reaction kinetics, heat and mass transfer, and reagent stability.
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Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the use of an appropriate overhead stirrer with a suitable impeller design for the reactor geometry. The stirring speed should be sufficient to maintain a homogeneous suspension of all reagents.
-
-
Poor Temperature Control: The condensation reaction is often exothermic. Without adequate cooling, the internal temperature can rise, leading to the decomposition of reactants or the formation of byproducts.
-
Solution: Employ a jacketed reactor with a circulating coolant to maintain a consistent internal temperature. Consider a slower, controlled addition of one of the reactants to manage the exotherm.
-
-
Reagent Purity and Stability: Impurities in starting materials that are negligible on a small scale can have a significant impact on larger batches. Guanidine, in particular, can be hygroscopic and may degrade.
-
Solution: Use high-purity starting materials. Ensure that guanidine hydrochloride is thoroughly dried before use and that solvents are anhydrous.
-
-
Incomplete Reaction: On a larger scale, reactions may require longer times to reach completion due to mass transfer limitations.
-
Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). Extend the reaction time if necessary.
-
Issue 2: Product Isolation and Purification Challenges
Question: We are having difficulty isolating a pure product. The crude material is an oil or a sticky solid, and column chromatography is not effective for large quantities. What are the recommended purification strategies?
Answer: The basic nature of the 2-amino group in the target molecule can complicate purification.
-
Salt Formation for Purification: A highly effective method for purifying amines is through the formation of a crystalline salt. The hydrochloride salt of this compound is often a stable, crystalline solid that is easier to handle and purify than the free base.
-
Solution: After the reaction is complete and the solvent has been removed, dissolve the crude product in a suitable solvent (e.g., isopropanol or ethanol). Add a solution of HCl in the same solvent or bubble HCl gas through the solution until the product precipitates. The resulting solid can be collected by filtration and washed with a cold solvent to remove non-basic impurities.
-
-
Recrystallization: If the hydrochloride salt is formed, it can often be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether.
-
Acid-Base Extraction: An aqueous work-up involving acid-base extraction can be used to remove non-basic impurities.
-
Solution: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) to regenerate the free base, which can then be extracted into an organic solvent.
-
Issue 3: Formation of Side Products
Question: We have identified several impurities in our product mixture. What are the likely side products and how can their formation be minimized?
Answer: Side reactions in this synthesis often involve the starting materials or reactive intermediates.
-
Self-Condensation of 2-Oxocyclohexanecarbonitrile: The starting keto-nitrile can undergo self-condensation under basic conditions.
-
Solution: Add the base (e.g., sodium ethoxide) slowly to the reaction mixture containing both the keto-nitrile and guanidine. Maintaining a lower reaction temperature can also disfavor this side reaction.
-
-
Formation of Triazines: Under certain conditions, guanidine can self-react to form melamine-type triazine byproducts.
-
Solution: Use the hydrochloride salt of guanidine and a stoichiometric amount of a strong base to generate the free guanidine in situ. This avoids having a high concentration of free guanidine for extended periods.
-
-
Incomplete Cyclization: In some cases, the initial adduct between guanidine and the keto-nitrile may not fully cyclize, leading to open-chain intermediates as impurities.
-
Solution: Ensure the reaction goes to completion by monitoring it and allowing for sufficient reaction time. Higher temperatures may be required to drive the cyclization to completion.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for the scale-up of this compound?
A1: A widely used and scalable method is the condensation of 2-oxocyclohexanecarbonitrile with guanidine hydrochloride in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent like ethanol.
Q2: What are the critical process parameters to monitor during the scale-up?
A2: The most critical parameters are:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Rate of Addition: Slow addition of the base or one of the reactants to manage the exotherm.
-
Stirring Speed: To ensure homogeneity and efficient heat transfer.
-
Reaction Time: To ensure the reaction proceeds to completion.
Q3: How can I confirm the identity and purity of the final product?
A3: Standard analytical techniques should be employed:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: For the crystalline hydrochloride salt, a sharp melting point is indicative of high purity.
Q4: Is it better to isolate the product as a free base or a hydrochloride salt?
A4: For scale-up and storage, isolating the product as the hydrochloride salt is generally preferred. The salt is typically a more stable, crystalline solid that is easier to handle, purify, and weigh accurately compared to the often oily or low-melting free base.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol is a representative procedure for the synthesis of the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Oxocyclohexanecarbonitrile | 123.15 | 100 g | 0.812 |
| Guanidine Hydrochloride | 95.53 | 85.8 g | 0.898 (1.1 eq) |
| Sodium Ethoxide | 68.05 | 60.7 g | 0.892 (1.1 eq) |
| Anhydrous Ethanol | - | 1 L | - |
| Isopropanol | - | As needed | - |
| Concentrated HCl | - | As needed | - |
Procedure:
-
To a jacketed reactor equipped with an overhead stirrer, a condenser, and a dropping funnel, add guanidine hydrochloride (85.8 g) and anhydrous ethanol (500 mL).
-
Stir the suspension and add a solution of sodium ethoxide (60.7 g) in anhydrous ethanol (300 mL) dropwise over 30 minutes. A white precipitate of sodium chloride will form.
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To this mixture, add 2-oxocyclohexanecarbonitrile (100 g) dissolved in anhydrous ethanol (200 mL) dropwise over 1 hour, maintaining the internal temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or semi-solid.
-
Dissolve the crude product in isopropanol (500 mL).
-
Slowly add a solution of concentrated HCl in isopropanol until the pH is acidic (pH 1-2) and a precipitate forms.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound hydrochloride.
Data Presentation
Table 1: Reaction Parameters and Observed Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Ethoxide | Sodium Methoxide | Potassium Carbonate |
| Solvent | Ethanol | Methanol | DMF |
| Temperature | Reflux (78°C) | Reflux (65°C) | 100°C |
| Reaction Time | 6 hours | 8 hours | 12 hours |
| Yield (as HCl salt) | 75-85% | 70-80% | 40-50% |
| Purity (by HPLC) | >98% | >98% | ~90% |
Visualizations
Technical Support Center: Refining Purification Protocols for 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound derivatives?
A1: The primary challenges stem from the basic nature of the 2-amino group. This basicity can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, poor separation, and in some cases, irreversible adsorption of the product.[1] Additionally, the polarity of these compounds can necessitate the use of highly polar mobile phases, which can complicate solvent removal and potentially lead to solubility issues during recrystallization.
Q2: Which purification techniques are most effective for this class of compounds?
A2: The most common and effective purification techniques for this compound derivatives are:
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Column Chromatography: Highly versatile for separating compounds with differing polarities. Special considerations for the basicity of the amine are often required.
-
Recrystallization: A cost-effective method for obtaining highly pure crystalline solids, particularly useful for removing minor impurities after initial chromatographic purification.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers the highest resolution for separating closely related impurities and achieving very high purity levels (>99%).[2]
Q3: How can I minimize product loss during purification?
A3: To minimize product loss:
-
Column Chromatography: Avoid irreversible adsorption by using a modified mobile phase (e.g., with triethylamine) or an alternative stationary phase (e.g., alumina or amine-functionalized silica).[1]
-
Recrystallization: Carefully select the solvent to ensure the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Use a minimal amount of hot solvent to dissolve the compound and wash the collected crystals with a small amount of cold solvent.
-
General Handling: Ensure all glassware is clean and dry. When concentrating solutions, use appropriate temperatures to avoid degradation.
Troubleshooting Guides
Column Chromatography
Problem: The compound is streaking or tailing on the silica gel column.
Possible Cause: The basic 2-amino group is interacting strongly with the acidic silanol groups on the silica gel surface.[1]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (typically 0.1-2% v/v), into the mobile phase.[1] This will compete with your compound for binding to the acidic sites on the silica.
-
Use an Alternative Stationary Phase:
-
Reverse-Phase Chromatography: If the compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., C18) can be an effective alternative.[4]
Problem: The compound is not eluting from the silica gel column.
Possible Cause: The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed to the silica gel.
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of methanol in dichloromethane).[5]
-
Use a More Aggressive Solvent System: For very polar compounds, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.[5]
-
Switch to an Alternative Stationary Phase: As mentioned above, alumina or amine-functionalized silica can prevent irreversible adsorption.[3]
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
Possible Cause: The solution is too supersaturated, the cooling is too rapid, or there are significant impurities present that are depressing the melting point.
Solutions:
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath.
-
Use More Solvent: Add a small amount of additional hot solvent to the solution to reduce the level of supersaturation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystal formation.
-
Add a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures.
Problem: No crystals form upon cooling.
Possible Cause: Too much solvent was used, or the chosen solvent is not appropriate.
Solutions:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization: Try scratching the inside of the flask or adding a seed crystal.
-
Use an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy, then gently heat until it is clear again and allow to cool slowly.
Quantitative Data
Table 1: Column Chromatography Purification Data for this compound Derivatives and Analogs
| Compound Type | Stationary Phase | Mobile Phase / Eluent | Starting Purity | Final Purity | Yield | Reference |
| 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines | Not specified (purified by washing) | Methanol | Crude | >95% | 47-80% | [6][7][8] |
| (R)-8-azido-5,6,7,8-tetrahydroquinoline | Silica gel | Ethyl acetate / Hexane (15:85) | Crude | Not specified | 89% | [4][9] |
| 2-substituted quinazolines | Silica gel | AcOMe / iso-hexane | Crude | Not specified | 37-63% | [10] |
| Chiral calix[3]arenes from amine precursors | Silica gel | Hexanes / Ethyl acetate | Crude | Not specified | Not specified | [11] |
Table 2: Recrystallization Purification Data for Quinazoline Derivatives
| Compound Type | Recrystallization Solvent | Yield | Reference |
| 3-benzimidazolyl-4(3H)-quinazolinone | 95% Ethanol | 94% | [12] |
| Substituted quinazolines | Ethanol | Not specified |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
This protocol is a general guideline for the purification of a this compound derivative using silica gel chromatography with triethylamine (TEA) as a basic modifier.
1. Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Hexanes, Ethyl Acetate)
-
Triethylamine (TEA)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
2. Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A common starting point is a mixture of a non-polar solvent (e.g., DCM or hexanes) and a polar solvent (e.g., MeOH or ethyl acetate).
-
If streaking is observed on the TLC plate, add 0.5-1% (v/v) of TEA to the solvent mixture and re-run the TLC.
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (containing TEA).
-
Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the product.
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to completely remove residual TEA.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of a solid this compound derivative.
1. Materials:
-
Crude solid product
-
A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetonitrile, water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, filter flask)
2. Procedure:
-
Solvent Selection:
-
In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]
- 5. Chromatography [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Addressing inconsistent results in biological assays with 5,6,7,8-Tetrahydroquinazolin-2-amine
Disclaimer: The following guide addresses challenges encountered with 5,6,7,8-Tetrahydroquinazolin-2-amine and its derivatives. Specific quantitative data for this compound (CAS: 2305-85-3) is limited in publicly available literature. Therefore, data presented from related analogues is intended for reference and to provide a framework for experimental design and troubleshooting. Users are strongly encouraged to determine the optimal conditions for their specific experimental setup.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of this compound in biological assays.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | 1. Compound Degradation: Stock solutions, particularly in DMSO, may degrade over time, especially with repeated freeze-thaw cycles or prolonged storage at room temperature.[1] | a. Prepare Fresh Stock Solutions: Prepare new stock solutions from solid compound for each experiment. b. Aliquot and Store Properly: Aliquot stock solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.[1] c. Analytical Chemistry Check: If possible, verify the integrity of your stock solution using HPLC or LC-MS. |
| 2. Compound Precipitation: The compound may precipitate out of the solution upon dilution into aqueous assay buffers, especially at higher concentrations. | a. Visual Inspection: Check for visible precipitates or cloudiness in your working solutions. b. Solubility Testing: Determine the compound's solubility limit in your specific assay buffer. c. Modify Buffer: If compatible with the assay, consider adding a small percentage of a co-solvent like DMSO (typically ≤ 0.5%) or adjusting the pH. | |
| 3. Incorrect Assay Conditions: The enzyme or cell concentration, substrate concentration, or incubation time may not be optimal. | a. Optimize Assay Parameters: Perform titration experiments for the enzyme and substrate to ensure the assay is running under linear conditions. b. Run Controls: Always include positive and negative controls (e.g., a known inhibitor and a vehicle control) in every experiment. | |
| High background signal or off-target effects | 1. Non-specific Binding: At high concentrations, the compound may bind non-specifically to other proteins or assay components. | a. Dose-Response Curve: Perform a full dose-response experiment to identify the optimal concentration range. b. Use Lower Concentrations: Use the lowest effective concentration to minimize the risk of off-target effects. |
| 2. Cytotoxicity: In cell-based assays, the observed effect may be due to general cytotoxicity rather than specific target inhibition. | a. Cell Viability Assay: Run a parallel cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to distinguish between targeted inhibition and cell death. b. Observe Cell Morphology: Visually inspect cells for signs of stress or death (e.g., rounding, detachment). | |
| Variability between experimental replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated stock solutions. | a. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. b. Serial Dilutions: Prepare a series of intermediate dilutions rather than a single large dilution from a highly concentrated stock. |
| 2. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. | a. Avoid Outer Wells: Do not use the outermost wells of the plate for critical samples. Instead, fill them with sterile buffer or media. b. Use Plate Sealers: Use adhesive plate sealers to minimize evaporation during long incubations. |
Frequently Asked Questions (FAQs)
Q1: What are the known or predicted biological targets of this compound? A1: The 5,6,7,8-tetrahydroquinazoline scaffold has been associated with the inhibition of several enzymes. Molecular docking studies and assays on derivatives suggest potential high binding affinity towards Dihydrofolate Reductase (DHFR), Topoisomerase II, and β-glucosidase.[2][3][4][5] Some quinazoline derivatives have also been developed as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).
Q2: What is the recommended solvent for preparing stock solutions? A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of quinazoline derivatives. However, the stability of some related compounds in DMSO can be a concern.[1] It is crucial to use anhydrous DMSO and store aliquoted stocks at -80°C.
Q3: My compound seems to lose activity after being stored in DMSO for a week at 4°C. Why is this happening? A3: Some quinazoline derivatives have shown limited stability in DMSO at 4°C or room temperature over several days.[1] Degradation can occur, leading to a loss of active compound. For consistent results, it is highly recommended to prepare fresh stock solutions or use single-use aliquots stored at -80°C.
Q4: I am observing an effect in my cell-based assay, but how do I know if it's a specific on-target effect? A4: To differentiate between on-target and off-target effects, consider the following:
-
Structure-Activity Relationship (SAR): If available, test a structurally similar but inactive analog of the compound.
-
Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of the putative target and observe if this phenocopies or rescues the effect of the compound.
-
Direct Target Engagement Assay: If possible, perform an assay that directly measures the binding of the compound to its target in cells (e.g., cellular thermal shift assay - CETSA).
Q5: What is a typical starting concentration range for this compound in a cell-based assay? A5: Without specific IC50 data for this exact compound, a broad concentration range should be tested initially. A common starting point for novel small molecules is a dose-response curve ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). A related tetrahydroquinazoline derivative showed an IC50 of 160 µM against Topoisomerase II, suggesting that micromolar concentrations may be necessary.[5]
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 2305-85-3 | [1] |
| Molecular Formula | C₈H₁₁N₃ | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Purity | >95% (Typical) | [1] |
Biological Activity of Representative Tetrahydroquinazoline Derivatives
| Compound | Target | Assay Type | IC₅₀ Value | Reference |
| N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | Human Topoisomerase IIα | DNA Relaxation | 160 µM | [5] |
| Various Derivatives | Mycobacterium tuberculosis DHFR | In silico (Molecular Docking) | High Predicted Binding Affinity | [3][4] |
| Various Derivatives | β-glucosidase | In silico (Molecular Docking) | High Predicted Binding Affinity | [3] |
Recommended Solvent and Storage Conditions
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | Good solubility for many organic small molecules. |
| Stock Solution Concentration | 10-50 mM | A higher concentration allows for smaller volumes to be used in experiments, minimizing solvent effects. |
| Storage Temperature | -80°C | Maximizes long-term stability and minimizes degradation.[1] |
| Handling | Aliquot into single-use tubes | Avoids multiple freeze-thaw cycles which can lead to compound degradation and precipitation. |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
DHFR Assay Buffer (e.g., 50 mM Tris, pH 7.5)
-
Dihydrofolic acid (DHF)
-
NADPH
-
Recombinant DHFR enzyme
-
This compound (Test Compound)
-
Methotrexate (Positive Control Inhibitor)
-
96-well UV-transparent flat-bottom plate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1x DHFR Assay Buffer.
-
Prepare a 10 mM stock solution of DHF. This solution may have limited stability and should be prepared fresh or stored in aliquots at -20°C for no more than 5 days.
-
Prepare a 10 mM stock solution of NADPH. Store in aliquots at -20°C.
-
Prepare a 10 mM stock solution of the test compound and positive control in DMSO.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound and positive control in DHFR Assay Buffer. Keep the final DMSO concentration consistent across all wells (e.g., 0.5%).
-
In a 96-well plate, add the following to each well:
-
x µL of DHFR Assay Buffer
-
10 µL of 10x diluted test compound/control
-
10 µL of NADPH solution (final concentration ~0.1 mM)
-
10 µL of diluted DHFR enzyme
-
-
Include "No Enzyme" and "Vehicle Control" (DMSO) wells.
-
-
Reaction Initiation and Measurement:
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of DHF solution (final concentration ~0.1 mM).
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements at 340 nm, taking readings every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Topoisomerase II DNA Relaxation Assay (Agarose Gel-Based)
This assay measures the ability of Topoisomerase II (Topo II) to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.[6][7]
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo II Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 50 mM MgCl₂, 20% glycerol)[7]
-
ATP solution (10 mM)
-
5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup (on ice):
-
For each 20 µL reaction, prepare a master mix containing:
-
2 µL of 10x Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of supercoiled pBR322 DNA (~0.2 µg)
-
Water to a volume of 16 µL
-
-
Aliquot the master mix into microcentrifuge tubes.
-
-
Compound Addition:
-
Add 1 µL of the test compound dilutions (in DMSO/assay buffer) or vehicle control to the respective tubes.
-
-
Enzyme Addition and Incubation:
-
Add 3 µL of diluted Topo II enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete relaxation in the control reaction.[7]
-
Mix gently and incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Electrophoresis:
-
Stop the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye.
-
Load the entire reaction volume into the wells of a 1% agarose gel containing a DNA stain.
-
Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under UV light or with an appropriate gel imager.
-
Supercoiled (unrelaxed) DNA will migrate faster than the relaxed, circular DNA.
-
Assess the concentration-dependent inhibition of DNA relaxation by the test compound compared to the positive and negative controls.
-
Cell Proliferation Assay (MTT-Based)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Adherent or suspension cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2x concentrated serial dilution of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the 2x compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Key Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting inconsistent biological assay results.
Caption: Inhibition of the DHFR pathway disrupts DNA synthesis.
Caption: Topo II inhibitors prevent DNA re-ligation, leading to apoptosis.
Caption: HPK1 is a negative regulator of T-cell activation.[6][8][9]
References
- 1. anexib.com [anexib.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
Validation & Comparative
A Comparative Analysis of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives and Methotrexate as Dihydrofolate Reductase Inhibitors
A head-to-head comparison of the inhibitory efficacy of the established drug, methotrexate, and emerging tetrahydroquinazoline compounds against dihydrofolate reductase (DHFR), a key target in cancer chemotherapy.
This guide provides a detailed, data-driven comparison of 5,6,7,8-Tetrahydroquinazolin-2-amine derivatives and the widely-used chemotherapy agent, methotrexate, in their capacity as inhibitors of dihydrofolate reductase (DHFR). This essential enzyme plays a crucial role in the synthesis of nucleotides, and its inhibition is a cornerstone of various cancer therapies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting a Vital Metabolic Pathway
Both methotrexate and 5,6,7,8-tetrahydroquinazoline-2-amine derivatives belong to a class of drugs known as antifolates. They act as competitive inhibitors of DHFR, binding to the enzyme's active site and preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. By disrupting this pathway, these inhibitors effectively halt DNA replication and cell proliferation, particularly in rapidly dividing cancer cells.
Methotrexate is a classical antifolate, sharing a structural similarity with folic acid, which allows it to bind tightly to the active site of DHFR. The tetrahydroquinazoline scaffold represents a class of non-classical antifolates that have shown promise as potent and selective DHFR inhibitors.
Quantitative Comparison of DHFR Inhibition
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the available in vitro data for methotrexate and a representative this compound derivative against human DHFR.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Methotrexate | Human DHFR | 0.118 ± 0.006 | [1] |
| Quinazolinone Derivative (3e) | Human DHFR | 0.527 ± 0.028 | [1] |
Note: The data for the tetrahydroquinazoline derivative is for a specific quinazolinone-based compound (compound 3e from the cited study) and not the parent this compound. This provides a direct comparison with methotrexate under the same experimental conditions.
While methotrexate demonstrates a lower IC50 value in this specific study, indicating higher potency, it is important to note that other studies have reported tetrahydroquinazoline derivatives with significantly higher potency. For instance, certain 2,4-substituted-1,3-thiazoles and thiazolo[4,5-d]pyridazines, which are structurally related, have shown IC50 values as low as 0.06 µM against DHFR.[2] Another study on 2,4-diamino-6-substituted-5,6,7,8-tetrahydroquinazolines found them to be potent inhibitors of Toxoplasma gondii DHFR, with IC50 values in the nanomolar range.
Experimental Protocols
In Vitro DHFR Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against the DHFR enzyme.
Principle:
The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of this absorbance decrease is proportional to the DHFR activity. The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified human DHFR enzyme
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (Methotrexate and this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution
-
Test compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add NADPH solution to all wells.
-
Kinetic Measurement: Immediately initiate the reaction by adding the DHF solution to all wells. Start measuring the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time graph) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: The folate metabolism pathway and the inhibitory action of DHFR inhibitors.
Caption: Workflow for a DHFR enzyme inhibition assay.
Conclusion
Both methotrexate and derivatives of this compound are effective inhibitors of DHFR. Methotrexate is a well-established and potent inhibitor. While direct comparative data for the parent this compound is limited, studies on its derivatives show that the tetrahydroquinazoline scaffold holds significant promise for the development of highly potent and potentially more selective DHFR inhibitors. Further research into the structure-activity relationship of this class of compounds could lead to the development of novel anticancer agents with improved therapeutic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to conduct their own comparative studies and contribute to the advancement of DHFR-targeted therapies.
References
A Head-to-Head Comparison of Synthesis Methods for 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives
For researchers and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is of paramount importance. The 5,6,7,8-tetrahydroquinazolin-2-amine framework is a key pharmacophore found in numerous biologically active compounds. This guide provides a head-to-head comparison of two prominent methods for the synthesis of its derivatives: the classical approach involving guanidine hydrochloride and a more modern method utilizing α-aminoamidines.
Executive Summary
The synthesis of this compound derivatives has evolved from traditional, lower-yield methods to more efficient and versatile modern techniques. The classical approach, reacting bis-benzylidene cyclohexanones with guanidine hydrochloride, is a foundational method but is often hampered by low yields, typically ranging from 19-28%.[1] In contrast, a modern approach employing α-aminoamidines offers a significant improvement, with reported yields between 47% and 80%.[2] This newer method also boasts milder reaction conditions and a more straightforward workup, making it an attractive alternative for the synthesis of these valuable compounds.[2][3]
Comparative Data
The following table summarizes the key quantitative differences between the two primary synthesis methods for 4,8-diaryl-5,6,7,8-tetrahydroquinazolin-2-amine derivatives.
| Parameter | Method 1: Guanidine Hydrochloride (Classical) | Method 2: α-Aminoamidines (Modern) |
| Starting Materials | Bis-benzylidene cyclohexanone, Guanidine hydrochloride | Bis-benzylidene cyclohexanone, Protected α-aminoamidine acetates |
| Typical Yield | 19–28%[1] | 47–80%[2] |
| Reaction Temperature | Not specified, but likely requires heating | 100 °C[2] |
| Reaction Time | Not specified | 24 hours[2] |
| Solvent | Dimethylformamide (DMF)[1] | Pyridine[2] |
| Base | Sodium Hydride (NaH)[1] | Pyridine (acts as solvent and base) |
| Workup | Not detailed, but likely involves quenching of NaH and extraction | Removal of solvent under vacuum, precipitation, and washing with methanol |
| Product | 8-(arylidene)-4-(aryl)-5,6,7,8-tetrahydroquinazolin-2-ylamines[1] | Protected 2-(8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amines |
Experimental Protocols
Method 1: Guanidine Hydrochloride (Classical)
Method 2: α-Aminoamidines (Modern)
A detailed experimental protocol for the synthesis of protected 2-(5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-amine derivatives has been reported.[1]
Procedure:
-
The corresponding protected α-aminoamidine acetate (1 mmol) and diarylidencyclohexanone (1 mmol) are dissolved in pyridine (15 mL).
-
The mixture is heated at 100 °C for 24 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under vacuum.
-
Methanol (20 mL) is added to the residue, and the mixture is cooled to 0 °C.
-
The crude product precipitates and is collected by filtration, then washed with methanol (20 mL).[1]
Workflow and Pathway Diagrams
To visualize the experimental workflow and the logical relationship between the components of the modern synthesis method, the following diagrams are provided.
References
- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted mechanisms of action for the novel compound 5,6,7,8-Tetrahydroquinazolin-2-amine. Due to a lack of direct experimental data for this specific compound, this document focuses on comparing the performance of established therapeutic agents that target the same putative biological pathways. The information presented herein is intended to serve as a benchmark for researchers investigating the therapeutic potential of this compound and its derivatives.
Predicted Mechanisms of Action
In silico molecular docking studies have suggested that this compound and its derivatives may exert their therapeutic effects through several key mechanisms, including:
-
Antitubercular Activity: Inhibition of essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1).
-
Anticancer Activity: Inhibition of human topoisomerase II (topoII), a critical enzyme in DNA replication and chromosome segregation.
-
Antidiabetic Activity: Inhibition of β-glucosidase, an enzyme involved in carbohydrate digestion.
-
Neurological/Gastrointestinal Activity: Modulation of serotonin receptors, specifically as a 5-HT1A agonist and a 5-HT3 antagonist.
The following sections provide a comparative analysis of established drugs that act via these mechanisms, supported by experimental data and detailed protocols.
Comparison with Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a key target for both anticancer and antimicrobial drugs.
Quantitative Comparison of DHFR Inhibitors
| Compound | Target Organism | IC50 | Reference |
| Methotrexate | Human | 0.12 ± 0.07 µM | [1] |
| L1210 Mouse Leukemia | 0.072 µM | [2] | |
| Trimetrexate | Human | 4.74 nM | [3] |
| Toxoplasma gondii | 1.35 nM | [3] | |
| WR99210 | Plasmodium falciparum | <0.075 nM | [3] |
Experimental Protocol: DHFR Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test compounds (e.g., this compound derivatives, methotrexate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound or vehicle control.
-
Initiate the reaction by adding the DHFR enzyme and DHF solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 10-15 minutes) at a constant temperature.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[4][5][6][7][8]
DHFR Inhibition Pathway
Caption: Dihydrofolate reductase (DHFR) catalyzes the conversion of DHF to THF, a crucial step for DNA synthesis. DHFR inhibitors block this process.
Comparison with Topoisomerase II (TopoII) Inhibitors
TopoII enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. They are a validated target for anticancer drugs.
Quantitative Comparison of TopoII Inhibitors
| Compound | Mechanism | Target | IC50 | Reference |
| Etoposide | Poison | Human TopoII | 78.4 µM | [9] |
| Doxorubicin | Poison | Human TopoII | 2.67 µM | [9] |
Experimental Protocol: Topoisomerase II Relaxation Assay
This assay measures the ability of TopoII to relax supercoiled plasmid DNA. Inhibitors of TopoII will prevent this relaxation.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (containing ATP and MgCl2)
-
Test compounds
-
Stop buffer/loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reactions containing assay buffer, supercoiled DNA, and various concentrations of the test compound or vehicle control.
-
Add Topoisomerase II to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a DNA intercalator and loading dye.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel, visualize the DNA bands under UV light, and quantify the amount of supercoiled and relaxed DNA.
-
The IC50 is the concentration of the inhibitor that prevents 50% of the supercoiled DNA from being relaxed.[10][11][12][13]
Topoisomerase II Inhibition Workflow
Caption: Workflow for a topoisomerase II relaxation assay to determine the IC50 of an inhibitor.
Comparison with β-Glucosidase Inhibitors
β-Glucosidase inhibitors are used as oral anti-diabetic drugs. They delay the digestion of carbohydrates, thereby reducing the postprandial increase in blood glucose.
Quantitative Comparison of β-Glucosidase Inhibitors
| Compound | Source | IC50 | Reference |
| Acarbose | Intestinal α-glucosidase | 11 nM | |
| 25.50 ± 0.45 µg/mL | [14] | ||
| 0.67 ± 0.06 mM | [15] |
Experimental Protocol: β-Glucosidase Inhibition Assay
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-β-D-glucopyranoside (pNPG) by β-glucosidase.
Materials:
-
β-Glucosidase enzyme
-
Phosphate or acetate buffer
-
pNPG solution
-
Test compounds
-
Stop solution (e.g., sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add buffer, enzyme solution, and the test compound at various concentrations to the wells of a microplate.
-
Pre-incubate the mixture.
-
Add the pNPG substrate to start the reaction.
-
Incubate for a defined period at a specific temperature.
-
Stop the reaction by adding a stop solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value.[16][17][18][19][20]
β-Glucosidase Inhibition Mechanism
Caption: β-Glucosidase breaks down complex carbohydrates into glucose. Inhibitors of this enzyme slow down glucose absorption.
Comparison with 5-HT1A and 5-HT3 Receptor Ligands
The 5-HT1A and 5-HT3 receptors are important targets for drugs treating anxiety, depression, and nausea.
Quantitative Comparison of 5-HT Receptor Ligands
| Compound | Receptor Target | Affinity (Ki) | Activity |
| Buspirone | 5-HT1A | - | Partial Agonist |
| Ondansetron | 5-HT3 | - | Antagonist |
Note: Specific Ki values for buspirone and ondansetron can vary depending on the radioligand and assay conditions used.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A or 5-HT3)
-
Radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Granisetron for 5-HT3)
-
Test compounds
-
Assay buffer
-
Glass fiber filters
-
Cell harvester and liquid scintillation counter
Procedure:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50.
-
The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[21][22][23][24][25]
Serotonin Receptor Modulation
Caption: Predicted dual activity of this compound as a 5-HT1A agonist and a 5-HT3 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. scispace.com [scispace.com]
- 7. assaygenie.com [assaygenie.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
- 11. inspiralis.com [inspiralis.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. beta-Glucosidase Assay Kit | ABIN1000251 [antibodies-online.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Cross-reactivity profiling of 5,6,7,8-Tetrahydroquinazolin-2-amine against other kinases
This guide provides a comparative analysis of the kinase selectivity of KST9046, a quinazoline-urea based compound, against a broad panel of human kinases. The data presented here is crucial for researchers, scientists, and drug development professionals to understand the selectivity profile of this class of compounds and to identify potential on- and off-target effects.
Data Presentation: Kinase Selectivity Profile of KST9046
The inhibitory activity of KST9046 was assessed against a panel of 347 human kinases at a concentration of 10 µM. The following table summarizes the kinases that showed significant inhibition, with a focus on the primary target, Discoidin Domain Receptor 1 (DDR1).
| Kinase Target | Family | Percent Inhibition at 10 µM | IC50 (µM) |
| DDR1 | Receptor Tyrosine Kinase | 76% | 4.38 |
| Other Kinases | Various | < 30% | Not Determined |
Data sourced from a study on the discovery of KST9046 as a broad-spectrum antiproliferative agent with selectivity for DDR1 kinase.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving the primary target of KST9046, DDR1. DDR1 is a receptor tyrosine kinase that is activated by collagen and plays a role in cell adhesion, migration, and proliferation.
Experimental Protocols
The determination of the kinase selectivity profile of a compound like KST9046 typically involves a high-throughput screening assay. Below is a detailed methodology for a common approach, the in vitro radiometric kinase assay.
In Vitro Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by a specific kinase. Inhibition of the kinase by a test compound results in a decrease in the incorporation of the radiolabel into the substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., KST9046) stock solution (typically in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the specific substrate and a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Add this solution to each well to initiate the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times to remove any unbound radiolabel.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
For compounds showing significant inhibition, determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for kinase inhibitor profiling.
Comparative Efficacy of 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives: An In Vitro and In Vivo Analysis
The 5,6,7,8-tetrahydroquinazolin-2-amine scaffold is a versatile pharmacophore that has demonstrated significant potential across a range of therapeutic areas. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various derivatives, drawing upon experimental data from recent studies. The findings underscore the diverse biological activities of these compounds, including their potential as anticancer agents, analgesics, and anti-HIV therapies.
In Vitro Efficacy: A Summary of Biological Activity
The in vitro activity of this compound derivatives has been evaluated against various molecular targets and cell lines. The data reveals a broad spectrum of biological effects, from enzyme inhibition to cytotoxicity.
Table 1: Comparative In Vitro Efficacy of this compound Derivatives
| Derivative Class | Target/Assay | Key Compound(s) | Measured Efficacy | Reference |
|---|---|---|---|---|
| Sigma-1 Receptor Antagonists | Sigma-1 (σ1) and Sigma-2 (σ2) receptor binding | Compound 33 | Ki (σ1) = 15.6 nM; Ki (σ2) > 2000 nM | [1] |
| Topoisomerase II Inhibitors | Human topoisomerase IIα DNA relaxation | ARN-21934 (Compound 14) | IC50 = 2 µM | [2] |
| Anti-HIV Agents | Wild-type HIV-1 in MT-4 cells | Dihydroquinazolin-2-amine derivatives (e.g., compound 4b) | EC50 = 0.84 nM | [3] |
| Anti-HIV Agents | HIV-1 Reverse Transcriptase | Compound 4b | IC50 = 10 nM | [3] |
| Anticancer Agents | Cytotoxicity against RD cell line | 3-methylenamino-4(3H)-quinazolone (Compound 5) | IC50 = 14.65 µM | |
| Anticancer Agents | Cytotoxicity against MDA-MB-231 cell line | 3-methylenamino-4(3H)-quinazolone (Compound 7) | IC50 = 8.79 µM |
In Vivo Efficacy: Preclinical Validation
A limited number of studies have progressed to in vivo evaluation in animal models, providing crucial insights into the translational potential of these derivatives.
Table 2: Comparative In Vivo Efficacy of a this compound Derivative
| Derivative Class | Animal Model | Key Compound | Efficacy Endpoint | Outcome | Reference |
|---|---|---|---|---|---|
| Sigma-1 Receptor Antagonists | Formalin-induced pain model | Compound 33 | Nociception | Dose-dependent anti-nociceptive effects | [1] |
Signaling Pathways and Experimental Workflows
The mechanism of action for these derivatives often involves modulation of key signaling pathways. The development and evaluation of these compounds follow a structured workflow from synthesis to in vivo testing.
References
- 1. Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of dihydroquinazoline-2-amines as potent non-nucleoside reverse transcriptase inhibitors of wild-type and mutant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5,6,7,8-Tetrahydroquinazolin-2-amine Derivatives Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of a representative 5,6,7,8-Tetrahydroquinazolin-2-amine derivative, specifically 2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline, against established anticancer drugs, Methotrexate and Pemetrexed. All three compounds share a common mechanism of action, the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation.
Introduction to the Compounds
2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline is a lipophilic derivative of the 5,6,7,8-tetrahydroquinazoline scaffold. As a non-classical antifolate, it is designed to enter cells via passive diffusion, potentially overcoming resistance mechanisms associated with impaired drug transport that can affect classical antifolates like Methotrexate.[1] Its primary mode of action is the potent inhibition of dihydrofolate reductase (DHFR).[2]
Methotrexate is a cornerstone of chemotherapy and has been in clinical use for decades. It is a folate antagonist that competitively inhibits DHFR, thereby interfering with the synthesis of tetrahydrofolate. This disruption of folate metabolism ultimately inhibits the synthesis of DNA, RNA, and proteins, leading to cell cycle arrest and apoptosis.[3][4]
Pemetrexed is another clinically significant antifolate that targets DHFR, as well as other enzymes involved in purine and pyrimidine synthesis. Its multi-targeted approach can lead to a broader spectrum of anticancer activity and potentially overcome some forms of resistance to single-target agents.
Comparative Efficacy: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the 5,6,7,8-tetrahydroquinazoline derivative and the benchmark drugs against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| 2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline | NCI-60 Panel (Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast) | < 10 (in 17 cell lines); 0.1 - 1 (in 13 cell lines); < 0.01 (in 4 cell lines)[2] |
| Methotrexate | MCF-7 (Breast) | 1.2[5] |
| A549 (Lung) | - | |
| NCI-H460 (Lung) | - | |
| Pemetrexed | A549 (Lung) | 1.82 ± 0.17[4] |
| NCI-H460 (Lung) | - | |
| MCF-7 (Breast) | - |
Note: Direct comparison is challenging due to variations in experimental conditions and cell lines tested across different studies. The data for the tetrahydroquinazoline derivative is from a broad panel screening, highlighting its significant potency against multiple cancer types.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
All three compounds function as competitive inhibitors of dihydrofolate reductase (DHFR). This enzyme is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these drugs deplete the intracellular pool of THF, leading to an arrest of DNA synthesis and cell replication, ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4]
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing the Research Workflow
The following diagrams illustrate the typical experimental workflow for anticancer drug screening and the logical structure of this comparative analysis.
Caption: A typical workflow for in vitro anticancer drug screening.
Caption: Logical structure for the comparative analysis.
Conclusion
The 2,4-diamino-6-(2,5-dimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline derivative demonstrates potent anticancer activity across a wide range of cancer cell lines, with IC50 values often in the sub-micromolar to nanomolar range. Its efficacy is comparable to or, in some cases, exceeds that of the established DHFR inhibitors Methotrexate and Pemetrexed. The lipophilic nature of this tetrahydroquinazoline derivative may offer advantages in overcoming certain drug resistance mechanisms. Further head-to-head studies on a standardized panel of cancer cell lines are warranted to fully elucidate its therapeutic potential relative to existing clinical agents. This guide provides a foundational framework for such comparative investigations.
References
- 1. Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinazolin-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5,6,7,8-tetrahydroquinazolin-2-amine analogs, detailing their structure-activity relationships (SAR) across various biological targets. The information is compiled from preclinical studies to facilitate further research and development in medicinal chemistry.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for this compound analogs and related derivatives, highlighting their inhibitory concentrations against various targets.
Antitubercular Activity
Target: Mycobacterium tuberculosis enzymes (e.g., DHFR, MtPanK, DprE1)[1][2]
| Compound ID | Modifications to the 5,6,7,8-Tetrahydroquinazoline Core | Target Enzyme(s) | Binding Affinity (kcal/mol) |
| 3a | 2-(propan-2-yl)amine with N-methanesulfonyl, 4-phenyl, 8-benzylidene | DHFR, MtPanK, MtDprE1 | -9.7 (DHFR) |
| 3d | 2-(propan-2-yl)amine with N-methanesulfonyl, 4-(4-nitrophenyl), 8-(4-nitrobenzylidene) | DHFR, MtPanK, MtDprE1 | -9.5 (DHFR) |
| 4e | 2-(butan-2-yl)amine, 4-phenyl, 8-benzylidene | DHFR, MtPanK, MtDprE1 | -9.0 (DHFR) |
| 4f | 2-(butan-2-yl)amine, 4-(4-methoxyphenyl), 8-(4-methoxybenzylidene) | DHFR, MtPanK, MtDprE1 | -9.4 (DHFR) |
Data from in silico molecular docking studies.[1][2]
Sigma-1 Receptor Antagonism for Analgesic Activity
Target: Sigma-1 (σ1) and Sigma-2 (σ2) Receptors[3]
| Compound ID | Modifications to the 5,6,7,8-Tetrahydroquinazoline Core | K_i σ1 (nM) | K_i σ2 (nM) | σ1/σ2 Selectivity |
| 33 | 2-(4-chlorophenyl), 4-(3-(4-methylpiperidin-1-yl)propoxy) | 15.6 | >2000 | >128 |
In vitro receptor binding assays demonstrated that compound 33 is a potent and selective σ1 receptor antagonist with potential for pain treatment.[3]
Anticancer Activity via Topoisomerase IIα Inhibition
Target: Human Topoisomerase IIα (topoIIα)[4]
| Compound ID | Modifications to the 5,6,7,8-Tetrahydroquinazoline Core | IC_50_ (μM) for topoIIα DNA Relaxation |
| 1 | 4-(3-fluorophenyl)amino, 2-(4-pyridyl), 6-amino | 160 |
| 14 | 4-(substituted aniline), 2-pyridine, 6-dimethylamino | 2 |
Focused SAR studies revealed that 2-pyridine, 4-substituted aniline, and 6-amino substitutions are crucial for activity, with a dimethylamino group at the 6-position significantly enhancing topoIIα inhibition.[4]
Antifungal Activity by Targeting CYP51
Target: Fungal Sterol 14α-demethylase (CYP51)[5]
| Compound ID | Modifications to the 5,6,7,8-Tetrahydroquinazoline Core | EC_50_ vs. R. solani (μg/mL) | IC_50_ vs. CYP51 (μg/mL) |
| 4r | Specific derivative with undisclosed substitutions | 0.33 | 0.34 |
| Fluquinconazole | Positive Control | 0.78 | 0.62 |
Compound 4r demonstrated excellent efficacy against Rhizoctonia solani by inhibiting fungal ergosterol production.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antitubercular Activity Screening (Molecular Docking)
-
Objective: To predict the binding affinity of synthesized 5,6,7,8-tetrahydroquinazoline derivatives against essential enzymes of Mycobacterium tuberculosis.
-
Methodology: Molecular docking studies were performed using software such as AutoDock Vina. The crystal structures of the target enzymes (DHFR, MtPanK, and MtDprE1) were obtained from the Protein Data Bank. The synthesized compounds were drawn in a compatible format, and their geometries were optimized. The docking protocol was validated by redocking the native ligand into the active site of the respective enzyme. The binding affinities of the synthesized compounds were then calculated and expressed in kcal/mol.[1][2]
Sigma-1 Receptor Binding Assay
-
Objective: To determine the in vitro affinity and selectivity of the compounds for sigma-1 and sigma-2 receptors.
-
Methodology: Radioligand binding assays were conducted using cell membrane preparations expressing the target receptors. For the σ1 receptor assay, --INVALID-LINK---pentazocine was used as the radioligand. For the σ2 receptor assay, [³H]-DTG was used in the presence of a masking agent for the σ1 receptor. The test compounds were incubated with the membrane preparation and the radioligand at various concentrations. The amount of bound radioactivity was measured using a liquid scintillation counter. The IC_50 values were determined from competition binding curves and converted to K_i values using the Cheng-Prusoff equation.[3]
Human Topoisomerase IIα Inhibition Assay
-
Objective: To measure the ability of the compounds to inhibit the DNA relaxation activity of human topoisomerase IIα.
-
Methodology: The assay is based on the principle that topoisomerase IIα relaxes supercoiled plasmid DNA. The reaction mixture contained supercoiled plasmid DNA, human topoisomerase IIα, and the test compound at various concentrations in a suitable buffer. The reaction was incubated at 37°C and then stopped. The different topological forms of the DNA (supercoiled, relaxed, and nicked) were separated by agarose gel electrophoresis. The gel was stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. The inhibition of DNA relaxation was quantified by densitometry, and the IC_50 value was calculated.[4]
Antifungal Susceptibility Testing and CYP51 Inhibition Assay
-
Objective: To evaluate the in vitro antifungal activity and the specific inhibition of fungal CYP51.
-
Methodology:
-
Antifungal Susceptibility: The minimum inhibitory concentration (MIC) or effective concentration 50 (EC_50) was determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The compounds were serially diluted in microtiter plates containing a fungal suspension in a suitable growth medium. The plates were incubated, and fungal growth was assessed visually or by measuring absorbance.
-
CYP51 Inhibition: The inhibitory activity against fungal CYP51 was measured using a reconstituted enzyme system containing the purified fungal CYP51 and a cytochrome P450 reductase. The substrate (e.g., lanosterol) and the test compound were incubated with the enzyme system, and the reaction was initiated by adding NADPH. The product formation was monitored using a spectrophotometric or chromatographic method. The IC_50 value was determined from the dose-response curve.[5]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. molbiolcell.org [molbiolcell.org]
Selective Inhibition of Dihydrofolate Reductase: A Comparative Analysis of 5,6,7,8-Tetrahydroquinazolin-2-amine
For researchers, scientists, and professionals in drug development, understanding the selective inhibition of microbial dihydrofolate reductase (DHFR) over its human counterpart is a critical aspect of developing effective and non-toxic antimicrobial agents. This guide explores the selectivity of 5,6,7,8-Tetrahydroquinazolin-2-amine as a potential DHFR inhibitor, providing a framework for comparison and outlining the experimental methodologies required for such an evaluation.
Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, thymidylate, and certain amino acids. Consequently, DHFR is a well-established target for a variety of therapeutics, including anticancer and antimicrobial drugs. The clinical efficacy of antimicrobial DHFR inhibitors hinges on their ability to selectively target the microbial enzyme with high affinity, while exhibiting minimal inhibition of human DHFR to avoid host toxicity.
Comparative Analysis of DHFR Inhibition
To facilitate a direct comparison, the following table structure is provided for the presentation of experimental data, should it become available. This standardized format allows for a clear and concise summary of the compound's potency and selectivity.
| Enzyme Source | IC50 / Ki (nM or µM) | Selectivity Index (Human IC50 / Microbial IC50) | Reference |
| Homo sapiens (Human) | Data not available | - | |
| Escherichia coli | Data not available | Data not available | |
| Staphylococcus aureus | Data not available | Data not available | |
| Mycobacterium tuberculosis | Data not available | Data not available | |
| Candida albicans | Data not available | Data not available |
Experimental Protocols for DHFR Inhibition Assay
The determination of the inhibitory potency of this compound against microbial and human DHFR would typically be performed using a spectrophotometric enzyme inhibition assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Key Components and Reagents:
-
Enzymes: Purified recombinant DHFR from human and various microbial sources (e.g., E. coli, S. aureus).
-
Substrate: Dihydrofolic acid (DHF).
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).
-
Inhibitor: this compound of known concentration.
-
Buffer: A suitable buffer system to maintain a physiological pH (e.g., Tris-HCl or phosphate buffer).
-
Spectrophotometer: Capable of measuring absorbance at 340 nm.
General Assay Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer, NADPH, and the DHFR enzyme in a cuvette or microplate well.
-
Inhibitor Addition: Varying concentrations of this compound (or a vehicle control) are added to the reaction mixture and pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, DHF.
-
Kinetic Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer. The rate of the reaction is determined from the linear portion of the absorbance curve.
-
Data Analysis: The percentage of inhibition for each concentration of the inhibitor is calculated relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Experimental Workflow
To provide a clear overview of the process for determining DHFR inhibition, the following workflow diagram has been generated using the DOT language.
Caption: Workflow for determining the IC50 of a DHFR inhibitor.
Signaling Pathway of DHFR in Cellular Metabolism
The following diagram illustrates the central role of DHFR in the folate metabolic pathway, which is crucial for DNA synthesis and cell proliferation. Inhibition of DHFR disrupts this pathway, leading to cell death.
Caption: The role of DHFR in the folate metabolic pathway.
A Comparative Guide to the Off-Target Effects of 5,6,7,8-Tetrahydroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting various enzymes and receptors. While on-target potency is a primary goal in drug design, a thorough evaluation of off-target effects is critical for de-risking candidates and predicting potential clinical adverse effects. This guide provides a comparative evaluation of the off-target profiles of three distinct classes of drugs derived from the 5,6,7,8-tetrahydroquinazoline core, alongside established competitor compounds.
Evaluation of Topoisomerase II (TopoII) Inhibitors
Primary Target: Human Topoisomerase IIα (TopoIIα) Therapeutic Area: Oncology
Derivatives of 6-amino-tetrahydroquinazoline have been identified as novel catalytic inhibitors of TopoIIα, a validated target for anticancer drugs. Unlike clinically used TopoII poisons such as Etoposide, which trap the DNA-enzyme cleavage complex and can lead to secondary leukemias, these tetrahydroquinazoline-based compounds inhibit the enzyme's function without inducing DNA damage. A leading example from this class is ARN-21934 .
Comparative Analysis:
The key advantage of ARN-21934 lies in its mechanism and isoform selectivity. It potently inhibits TopoIIα with an approximately 100-fold selectivity over the TopoIIβ isoform.[1][2] This selectivity is significant, as inhibition of TopoIIβ is often linked to the severe side effects of existing therapies. Furthermore, as a catalytic inhibitor rather than a poison, it offers a potentially safer therapeutic window.
A comprehensive off-target assessment against a broad panel of kinases and other safety-relevant targets (GPCRs, ion channels) is a critical next step in the preclinical development of this compound class to identify any unforeseen liabilities.
Table 1: On-Target and Known Selectivity Profile of TopoII Inhibitors
| Compound | Primary Target | Competitor Compound | On-Target IC50 (DNA Relaxation) | Known Selectivity/Off-Target Profile |
| ARN-21934 | Topoisomerase IIα | Etoposide | 2 µM[1][2] | ~100-fold selective for TopoIIα over TopoIIβ (IC50 >120 µM).[1][2] Does not act as a TopoII poison.[1] |
| Etoposide | Topoisomerase II | ARN-21934 | 120 µM[1][2] | Acts as a TopoII poison, stabilizing the DNA-enzyme complex.[1] Broader off-target effects can contribute to toxicity. |
Evaluation of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Primary Target: Epidermal Growth Factor Receptor (EGFR) Therapeutic Area: Oncology (Non-Small-Cell Lung Cancer)
The quinazoline core is central to first-generation EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[3][4] These drugs are effective in patients with specific activating mutations in EGFR. However, their activity against wild-type (WT) EGFR leads to dose-limiting toxicities, such as skin rash and diarrhea. Furthermore, broad kinome profiling has revealed that these inhibitors interact with numerous other kinases, which may contribute to their side-effect profile.[2][5] The development of next-generation inhibitors based on scaffolds like 5,6,7,8-tetrahydroquinazoline aims to improve selectivity for mutant forms of EGFR over WT and enhance overall kinome selectivity.
Comparative Analysis:
As shown in the table below, first-generation EGFR inhibitors exhibit activity against a range of off-target kinases. For instance, kinome profiling of Erlotinib in mouse hearts revealed the dysregulation of 88 different kinases.[2] This polypharmacology underscores the need for developing more selective inhibitors. The goal for novel tetrahydroquinazoline-based EGFR inhibitors is to demonstrate high potency against clinically relevant EGFR mutants (e.g., L858R, Del19) while showing minimal activity against WT EGFR and a clean profile in a broad kinase panel screen.
Table 2: On-Target and Off-Target Kinase Profiles of EGFR Inhibitors
| Compound | Primary Target | Competitor Compound | On-Target Potency | Key Off-Target Kinases (% Inhibition @ 1µM) |
| Tetrahydroquinazoline Scaffold | Mutant EGFR (e.g., L858R, Del19) | Gefitinib, Erlotinib | (Hypothetical) High potency (low nM) | (Goal) Minimal inhibition (<10%) of other kinases. |
| Gefitinib | EGFR | Tetrahydroquinazoline Scaffold | IC50 = 38.9 nM | RIPK2 (98%), GAK (91%), STK10 (87%), MAP4K5 (84%), FLT4 (77%), TEC (76%) |
| Erlotinib | EGFR | Tetrahydroquinazoline Scaffold | IC50 = 33.25 nM[6] | GAK (98%), MAP3K2 (95%), MAP4K5 (93%), STK10 (91%), FLT4 (89%), TEC (88%) |
Off-target data for Gefitinib and Erlotinib is illustrative and compiled from various public kinome screening datasets. The exact inhibition values can vary based on assay conditions.
Evaluation of Dihydrofolate Reductase (DHFR) Inhibitors
Primary Target: Dihydrofolate Reductase (DHFR) Therapeutic Area: Infectious Disease (Tuberculosis)
The folate biosynthetic pathway is an essential pathway for DNA synthesis, making DHFR a validated target for both antimicrobial and anticancer agents. Tetrahydroquinazoline derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis DHFR (MtDHFR). The key challenge in this area is to achieve high selectivity for the microbial enzyme over human DHFR (hDHFR) to minimize host toxicity.
Comparative Analysis:
The classic DHFR inhibitor, Methotrexate, is highly potent but lacks significant selectivity between microbial and human DHFR, leading to well-documented side effects related to the inhibition of folate metabolism in healthy human cells, such as myelosuppression and mucositis. In contrast, compounds like Epiroprim, a diaminopyrimidine derivative structurally related to tetrahydroquinazolines, were developed to be selective inhibitors of microbial DHFR. A successful tetrahydroquinazoline-based anti-tubercular agent would need to demonstrate potent inhibition of MtDHFR while having a high selectivity index over hDHFR, resulting in a favorable safety profile.
Table 3: On-Target Selectivity and Off-Target Profile of DHFR Inhibitors
| Compound | Primary Target | Competitor Compound | On-Target Activity | Selectivity & Known Off-Target Profile |
| Tetrahydroquinazoline Scaffold | M. tuberculosis DHFR | Methotrexate, Epiroprim | (Goal) Potent inhibition (nM range) | (Goal) High selectivity for MtDHFR over human DHFR (>100-fold). |
| Epiroprim | Microbial DHFR | Methotrexate, Tetrahydroquinazoline Scaffold | MIC vs. M. leprae = 10 mg/l | Selective inhibitor of microbial DHFR. |
| Methotrexate | Dihydrofolate Reductase | Epiroprim, Tetrahydroquinazoline Scaffold | Potent inhibitor of both human and microbial DHFR | Non-selective; inhibits folate metabolism in host cells, leading to side effects like gastrointestinal issues, liver problems, and blood cell disorders. |
Mandatory Visualizations
Caption: EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: A generalized workflow for evaluating the off-target effects of a novel compound.
Caption: Logical relationship from chemical scaffold to predicted safety profile.
Experimental Protocols
A multi-pronged approach is essential for a robust assessment of off-target effects. The following are key experimental methodologies used in the industry.
Protocol 1: In Vitro Kinase Profiling (e.g., KINOMEscan®)
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large, representative panel of human kinases.
Methodology: This assay format is typically a competitive binding assay.
-
Assay Principle: The test compound is incubated with a specific kinase and an immobilized, active-site directed ligand. The assay measures the amount of kinase that binds to the immobilized ligand. A potent inhibitor will compete for the active site, reducing the amount of kinase captured on the solid support. The amount of bound kinase is quantified, often using quantitative PCR (qPCR) for high sensitivity.
-
Compound Preparation: The test compound (e.g., an EGFR-targeted tetrahydroquinazoline) is prepared at a standard screening concentration, typically 1 µM or 10 µM in DMSO.
-
Screening: The compound is screened against a large panel of purified, recombinant human kinases (e.g., the KINOMEscan® panel of over 480 kinases).
-
Data Analysis: Results are often reported as '% Control' or '% Inhibition'. Hits that show significant inhibition (e.g., >65% at 1 µM) are typically followed up with dose-response experiments to determine the dissociation constant (Kd) or IC50 value for each off-target interaction.
-
Interpretation: The data is used to generate a selectivity profile, highlighting unintended kinase targets. This allows for structure-activity relationship (SAR) studies to engineer out unwanted off-target activity while maintaining on-target potency.
Protocol 2: In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen44™)
Objective: To identify potential adverse drug reactions by screening the test compound against a panel of targets known to be implicated in clinical side effects.
Methodology: These panels typically consist of radioligand binding assays for a diverse set of non-kinase targets.
-
Assay Principle: For each target (e.g., a GPCR, ion channel, or transporter), a membrane preparation containing the target is incubated with a specific, high-affinity radioligand and the test compound. The ability of the test compound to displace the radioligand from the target is measured by quantifying the remaining radioactivity bound to the membrane after washing.
-
Compound Preparation: The test compound is typically screened at a single high concentration (e.g., 10 µM).
-
Screening Panel: The panel includes a curated set of targets associated with common adverse effects (e.g., the SafetyScreen44™ panel includes adrenergic, dopaminergic, serotonergic, and opioid receptors, as well as key ion channels like hERG).
-
Data Analysis: Results are expressed as the percent inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction.
-
Follow-up: Positive hits are confirmed, and functional, cell-based assays are often employed to determine if the compound acts as an agonist or antagonist at the off-target receptor, providing a more complete picture of the potential clinical liability.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm direct binding of a compound to its intended target (target engagement) and potential off-targets in a physiological, cellular context.
Methodology: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Cell Treatment: Intact cells are incubated with the test compound at a desired concentration (e.g., 10 µM) or a vehicle control (DMSO).
-
Heat Treatment: Aliquots of the treated cell suspension are heated to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western Blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the percentage of soluble protein against temperature. A shift of this curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein. This method can be adapted to a proteome-wide scale (thermal proteome profiling) to identify off-target binders in an unbiased manner.
References
- 1. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. fda.gov [fda.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Design, Synthesis, and Biophysical Characterization of Pyridine Bis‐Quinazoline Derivatives as Selective G‐Quadruplex DNA Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6,7,8-Tetrahydroquinazolin-2-amine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydroquinazolin-2-amine, a crucial compound in contemporary research and drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal and Handling
Prior to disposal, all personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Waste Collection and Storage
Solid this compound waste should be collected in a clearly labeled, dedicated waste container.[2][3] The container must be made of a material compatible with amines and have a secure, tightly fitting lid to prevent the release of dust or vapors.
Labeling is critical. The waste container must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as oxidizing agents.[1]
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
Step-by-Step Disposal Plan:
-
Segregation: Ensure that waste this compound is not mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place the solid waste directly into the designated hazardous waste container. For any residual amounts in empty containers, they should be managed as hazardous waste.
-
Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.
-
Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to schedule a pickup. Follow their specific procedures for collection and transport.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Storage Location | Designated, well-ventilated satellite accumulation area | |
| Waste Container | Compatible material, securely sealed, clearly labeled | [2][3] |
| Disposal Method | Approved hazardous waste disposal facility | [1][3][4] |
| Prohibited Disposal | Do not dispose of in sewer or regular trash | [2] |
Experimental Protocols
While direct chemical neutralization in the lab is not recommended without specific institutional approval and a validated protocol, some literature suggests methods for the degradation of aromatic amines. One such general method involves oxidation with acidified potassium permanganate. This is provided for informational purposes only and must be evaluated and approved by your EHS department before any attempt is made.
General Protocol for Aromatic Amine Degradation (for informational purposes only):
-
A solution of the aromatic amine is prepared in sulfuric acid.
-
Potassium permanganate solution is added to the amine solution.
-
The mixture is allowed to stand at room temperature for a specified period (e.g., 8 hours).
-
Excess permanganate is then reduced by the slow addition of sodium bisulfite until the purple color disappears.
Caution: This procedure is a general method for aromatic amines and has not been specifically validated for this compound. Reactions of this type can generate heat and potentially hazardous byproducts.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydroquinazolin-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydroquinazolin-2-amine was not located. The following guidance is based on the safety protocols for structurally similar compounds, including various amino-tetrahydroquinazolines and tetrahydroquinolines. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound, based on information for related compounds.[1][2][3][4]
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly.[1][2][5] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and for maintaining the integrity of experimental work.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4]
-
Keep the container tightly closed.
2. Handling and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6]
-
Avoid the formation of dust and aerosols.[2]
-
Use appropriate tools and techniques to prevent spills and contamination.
-
Wash hands thoroughly with soap and water after handling.[1][2]
3. Spill Management:
-
In the event of a small spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and to comply with regulations.
1. Waste Classification:
-
This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) should be treated as hazardous waste.
2. Waste Collection and Labeling:
-
Collect all waste in a designated, compatible, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the full chemical name, and any appropriate hazard warnings.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[2]
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
